Product packaging for Amino-PEG23-acid(Cat. No.:)

Amino-PEG23-acid

Cat. No.: B1192113
M. Wt: 1102.3 g/mol
InChI Key: GLAMCCOVVWWLHV-UHFFFAOYSA-N
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Description

Amino-PEG23-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H99NO25 B1192113 Amino-PEG23-acid

Properties

Molecular Formula

C49H99NO25

Molecular Weight

1102.3 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C49H99NO25/c50-2-4-54-6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-48-75-47-45-73-43-41-71-39-37-69-35-33-67-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-9-55-7-5-53-3-1-49(51)52/h1-48,50H2,(H,51,52)

InChI Key

GLAMCCOVVWWLHV-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG23-acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Amino-PEG23-acid: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG23-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its structure features a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic chain of 23 ethylene glycol units. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules, providing precise control over the assembly of complex bioconjugates.

The extensive PEG spacer enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can decrease the immunogenicity of attached molecules like proteins or peptides.[1][2] These properties make this compound particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of surfaces and nanoparticles.[2][3][4]

Core Structure and Chemical Properties

The fundamental structure of this compound consists of a primary amine (H₂N-) and a carboxylic acid (-COOH) functional group at opposite ends of a 23-unit polyethylene glycol chain.

  • IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxadoheptacontan-72-oic acid

  • Functional Groups:

    • Amine Group (-NH₂): A primary amine that readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and carbonyls (aldehydes, ketones). This reaction is most efficient at a pH range of 7-9.

    • Carboxylic Acid Group (-COOH): Can be activated by carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming stable amide bonds. This activation step is most effective in acidic conditions (pH 4.5-6.0).

  • PEG Spacer: The 23-unit PEG chain provides a long, flexible, and hydrophilic spacer, which is crucial for improving the pharmacokinetic properties of bioconjugates.

cluster_0 This compound Structure Amine H₂N- PEG -(CH₂CH₂O)₂₃- Amine->PEG Amine_label Primary Amine (Reacts with NHS esters, activated acids) Amine->Amine_label Acid -CH₂CH₂COOH PEG->Acid Acid_label Carboxylic Acid (Reacts with amines via EDC/NHS activation) Acid->Acid_label

Figure 1: Chemical Structure of this compound.

The quantitative properties of this compound are summarized below. Data is aggregated from various commercial suppliers and may exhibit slight batch-to-batch variability.

PropertyValueReference(s)
Chemical Formula C₄₉H₉₉NO₂₅
Molecular Weight (MW) ~1102.3 g/mol
Exact Mass 1101.6506
CAS Number 196936-04-6
Purity Typically ≥95%
Appearance White to off-white powder or low-melting solid
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store desiccated.
Elemental Analysis C: 53.39%; H: 9.05%; N: 1.27%; O: 36.29%

Experimental Protocols and Reaction Mechanisms

This compound is a versatile linker that can be used in various conjugation strategies. The choice of protocol depends on which functional group of the linker is reacted first and the nature of the molecules to be conjugated (e.g., proteins, peptides, small molecule drugs).

The dual reactivity of the linker allows for two primary conjugation pathways, enabling the creation of complex molecular architectures.

cluster_workflow General Conjugation Workflows Linker This compound Intermediate1 Molecule A-PEG23-acid Linker->Intermediate1 Activate2 Activate Carboxyl (EDC/NHS) Linker->Activate2 pH 4.5-6.0 MoleculeA Molecule A (with NHS ester or activated carboxyl) MoleculeA->Intermediate1 pH 7-9 Activate1 Activate Carboxyl (EDC/NHS) Intermediate1->Activate1 Final1 Molecule A-PEG23-Molecule B Activate1->Final1 pH 7-8 MoleculeB_amine Molecule B (with primary amine) MoleculeB_amine->Final1 Intermediate2 Amino-PEG23-NHS ester Activate2->Intermediate2 Intermediate3 Molecule C-PEG23-Amine Intermediate2->Intermediate3 MoleculeC Molecule C (with primary amine) MoleculeC->Intermediate3 pH 7-8 Final2 Molecule C-PEG23-Molecule D Intermediate3->Final2 MoleculeD Molecule D (with NHS ester or activated carboxyl) MoleculeD->Final2 pH 7-9

Figure 2: Dual reactivity workflows for this compound.

This protocol describes the activation of the carboxylic acid end of this compound to conjugate it to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule (e.g., Protein-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Hydroxylamine

  • Anhydrous DMSO or DMF

  • Purification system (e.g., desalting column, dialysis cassettes)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of this compound (e.g., 100 mg/mL) in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.2 to 2-fold molar excess of EDC, followed by a 1.2 to 2-fold molar excess of NHS to the linker solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately add the freshly activated Amino-PEG23-NHS ester solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized (a 5-20 fold molar excess of linker is a common starting point for protein labeling).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

This protocol outlines a common strategy for creating an ADC, where a small molecule drug is first attached to the linker, which is then conjugated to an antibody.

Step A: Conjugation of Drug to this compound

  • Drug Activation: If the drug (Molecule A) contains a carboxylic acid, activate it with EDC/NHS as described in Protocol 1 (Step 2).

  • Linker Conjugation: Add this compound (dissolved in an appropriate solvent like DMF) to the activated drug solution. The amine end of the linker will react with the activated drug.

  • Reaction and Purification: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor progress by LC-MS. Purify the resulting Drug-PEG23-acid conjugate using reverse-phase HPLC.

Step B: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation: Buffer exchange the target antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

  • Drug-Linker Activation: Activate the carboxylic acid of the purified Drug-PEG23-acid conjugate using EDC and Sulfo-NHS in DMSO.

  • Antibody Conjugation: Add the activated Drug-PEG23-acid solution to the antibody solution. Ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <10% v/v) to maintain antibody stability.

  • Incubation and Purification: Incubate for 2 hours at room temperature. Purify the final ADC using desalting columns or SEC to remove unconjugated drug-linker.

  • Characterization: Characterize the ADC to determine the final protein concentration (e.g., by UV-Vis at 280 nm) and the drug-to-antibody ratio (DAR), often measured by Hydrophobic Interaction Chromatography (HIC)-HPLC.

cluster_adc Antibody-Drug Conjugate (ADC) Synthesis Workflow Drug Drug-COOH ActivateDrug Activate Drug (EDC/NHS) Drug->ActivateDrug DrugNHS Drug-NHS ester ActivateDrug->DrugNHS DrugLinker Drug-PEG23-acid DrugNHS->DrugLinker Linker This compound Linker->DrugLinker Purify1 HPLC Purification DrugLinker->Purify1 ActivateLinker Activate Linker (EDC/Sulfo-NHS) Purify1->ActivateLinker ActivatedDrugLinker Drug-PEG23-NHS ester ActivateLinker->ActivatedDrugLinker ADC Final ADC ActivatedDrugLinker->ADC Antibody Antibody-NH₂ Antibody->ADC Purify2 Purification (e.g., SEC) ADC->Purify2 Characterize Characterization (e.g., HIC-HPLC for DAR) Purify2->Characterize

References

An In-depth Technical Guide to the Physicochemical Properties of Amino-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Amino-PEG23-acid, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies for modifying proteins, peptides, nanoparticles, and other biomolecules. This guide covers the structural and functional aspects of this compound, detailed experimental protocols for its characterization, and its primary applications in bioconjugation.

Introduction to this compound

This compound is a monodisperse PEG linker characterized by a chain of 23 ethylene glycol units, flanked by a primary amine group (-NH2) at one terminus and a carboxylic acid group (-COOH) at the other. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The long, hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can improve its pharmacokinetic profile by providing steric hindrance that minimizes immunogenicity.[1][2]

Core Physicochemical Properties

Quantitative physicochemical data for this compound is not always publicly available from suppliers and often requires experimental determination. The following tables summarize the key known properties and provide context for the expected characteristics based on its structure.

Table 1: General Properties of this compound
PropertyValueSource/Comment
IUPAC Name 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxadoheptacontan-72-oic acid[1]
Synonyms NH2-PEG23-COOH, Amino-PEG23-propionic acid[2][3]
CAS Number 196936-04-6
Molecular Formula C49H99NO25
Molecular Weight ~1102.31 g/mol
Appearance White to off-white solid or viscous oilVaries by supplier
Purity Typically ≥95%
Table 2: Experimentally Determined Physicochemical Properties

Specific experimental values for pKa, aqueous solubility, and Log P for this compound are not consistently provided in publicly available technical data sheets. These values should be determined empirically using the protocols outlined in Section 4.

PropertyTypical Expected Value/RangeMethod of Determination
pKa (Amino Group) ~9.0 - 10.0NMR Titration, Potentiometric Titration
pKa (Carboxyl Group) ~4.0 - 5.0NMR Titration, Potentiometric Titration
Aqueous Solubility Highly solubleTurbidimetric Assay, Shake-Flask Method
Log P < 0 (hydrophilic)Reversed-Phase HPLC
Stability Stable at -20°C. Degrades at high temperatures and in the presence of strong oxidizing agents.HPLC-based stability-indicating assay

Applications in Bioconjugation

The primary application of this compound is as a linker in bioconjugation. The terminal amine and carboxylic acid groups allow for the covalent attachment to a variety of functional groups on biomolecules.

  • Amine Group Reactivity: The primary amine can react with activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), aldehydes, and ketones.

  • Carboxylic Acid Reactivity: The carboxylic acid can be activated (e.g., with EDC and NHS) to react with primary amines on proteins or other molecules to form stable amide bonds.

This dual reactivity is particularly useful in the synthesis of ADCs, where one terminus of the PEG linker is attached to the antibody and the other to a cytotoxic drug.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound as a linker.

ADC_Synthesis_Workflow cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Characterization A This compound D Activate Carboxyl Group A->D 1a B Cytotoxic Payload (with amine group) E Conjugate Payload to Linker B->E C EDC, NHS C->D 1b D->E F Purify Payload-Linker (e.g., HPLC) E->F J Conjugate Payload-Linker to mAb F->J G Monoclonal Antibody (mAb) (with carboxyl groups) I Activate mAb G->I 2a H EDC, NHS H->I 2b I->J K Purify ADC (e.g., SEC) L Final ADC K->L M Characterize ADC (DAR, Purity, etc.) L->M

A typical workflow for synthesizing an antibody-drug conjugate (ADC).

Detailed Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound and its use in bioconjugation.

Determination of pKa by NMR Titration

This method relies on monitoring the change in the chemical shift of protons near the ionizable group as a function of pH.

  • Sample Preparation: Prepare a series of buffered solutions of this compound (~5-10 mg/mL) with pH values ranging from 2 to 12 in increments of 0.5 pH units. Use D2O as the solvent to avoid the large water signal in the 1H NMR spectrum.

  • NMR Spectroscopy: Acquire a 1H NMR spectrum for each sample.

  • Data Analysis: Identify the proton signals adjacent to the amine and carboxylic acid groups. Plot the chemical shift (δ) of these protons as a function of pH.

  • pKa Determination: Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the respective functional group.

Determination of Aqueous Solubility (Turbidimetric Method)

This is a high-throughput method for estimating kinetic aqueous solubility.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with a buffered aqueous solution (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Solubility Determination: The solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Determination of Log P by Reversed-Phase HPLC

This method estimates the octanol-water partition coefficient (Log P) based on the retention time on a reversed-phase HPLC column.

  • Standard Preparation: Prepare solutions of a series of standard compounds with known Log P values.

  • HPLC Analysis: Analyze the standards and the this compound sample using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Calibration Curve: Plot the logarithm of the retention factor (log k') of the standards against their known Log P values to generate a calibration curve.

  • Log P Calculation: Determine the log k' for this compound and use the calibration curve to calculate its Log P value.

Stability Indicating HPLC Assay

This protocol is for assessing the stability of this compound under various stress conditions.

  • Stress Conditions: Expose solutions of this compound to various conditions, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., 2, 7, 10), and oxidative stress (e.g., H2O2).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours), take aliquots of the stressed samples.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient reversed-phase method with UV or CAD detection) that can separate the intact this compound from its degradation products.

  • Data Analysis: Quantify the peak area of the intact compound at each time point to determine the degradation rate.

EDC/NHS Coupling Protocol for Bioconjugation

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine on a target molecule.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).

    • Add a molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine:

    • Add the activated this compound solution to the amine-containing target molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The 1H NMR spectrum will show a characteristic large, broad peak around 3.6 ppm corresponding to the repeating methylene protons (-O-CH2-CH2-O-) of the PEG backbone. Signals corresponding to the protons adjacent to the amine and carboxylic acid groups will be observed at different chemical shifts, typically in the range of 2.5-3.5 ppm.

  • 13C NMR: The 13C NMR spectrum will be dominated by a signal around 70 ppm from the carbon atoms of the PEG backbone. The carbons adjacent to the terminal functional groups will have distinct chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show the following characteristic absorption bands:

  • C-O-C stretch: A strong, broad band around 1100 cm-1, characteristic of the ether linkages in the PEG backbone.

  • C-H stretch: Bands in the region of 2850-2950 cm-1 corresponding to the methylene groups.

  • N-H bend: A band around 1600 cm-1 from the primary amine.

  • C=O stretch: A band around 1700-1730 cm-1 from the carboxylic acid.

  • O-H stretch: A broad band in the region of 3200-3500 cm-1, which may overlap with the N-H stretch, from the carboxylic acid hydroxyl group and any associated water.

Storage and Handling

This compound should be stored at -20°C in a dry, dark environment to prevent degradation. When handling, it is advisable to use anhydrous solvents such as DMF or DMSO to prepare stock solutions to preserve the reactivity of the terminal functional groups. Equilibrate the container to room temperature before opening to avoid moisture condensation.

Logical Relationships and Workflows

Decision Tree for Linker Application

The following diagram illustrates the decision-making process for utilizing this compound in a bioconjugation application.

Linker_Application_Decision_Tree start Start: Need for a bifunctional linker? q1 Are the two molecules to be conjugated different? start->q1 a1_yes This compound is a suitable candidate q1->a1_yes Yes a1_no Consider a homobifunctional linker q1->a1_no No q2 Is increased hydrophilicity and reduced aggregation a goal? a1_yes->q2 a2_yes The PEG23 spacer is beneficial q2->a2_yes Yes a2_no A shorter or non-PEG linker may suffice q2->a2_no No q3 Does one molecule have a primary amine and the other a carboxyl group? a2_yes->q3 a2_no->q3 a3_yes Direct conjugation is possible with activation q3->a3_yes Yes a3_no Functional group modification may be needed q3->a3_no No end_node Proceed with conjugation protocol a3_yes->end_node

Decision tree for applying this compound.

References

An In-Depth Technical Guide to Amino-PEG23-acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG23-acid, a heterobifunctional linker essential for advanced bioconjugation, drug delivery systems, and diagnostics. This document details the physicochemical properties, core applications, and detailed experimental workflows for this versatile molecule.

Core Properties of this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that features a primary amine group (-NH₂) at one terminus and a carboxylic acid group (-COOH) at the other. The extended PEG chain, consisting of 23 ethylene glycol units, imparts significant hydrophilicity to conjugates, which can enhance solubility, reduce aggregation, and improve pharmacokinetic profiles of modified molecules.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 196936-04-6[1][2]
Molecular Weight ~1102.31 g/mol [3]
Chemical Formula C₄₉H₉₉NO₂₅[3]
IUPAC Name 1-amino-3,6,9,...,69-tricosaoxadoheptacontan-72-oic acid[3]
Purity Typically ≥95%
Appearance White to off-white solid or powder
Solubility Soluble in water and most organic solvents

Note: Some sources may refer to the compound with CAS number 196936-04-6 as Amino-PEG36-acid; however, the CAS number remains the definitive identifier.

Applications in Research and Drug Development

The dual-reactive nature of this compound makes it a versatile tool for covalently linking two different molecules. Its long, hydrophilic spacer is particularly advantageous in applications requiring improved solubility, reduced steric hindrance, and enhanced bioavailability.

Key applications include:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, leveraging the antibody's specificity to deliver the drug directly to target cells.

  • PROTACs Development: As a PEG-based PROTAC linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, inducing targeted protein degradation.

  • Nanoparticle Functionalization: It can modify the surface of nanoparticles to improve their stability in biological fluids and to attach targeting ligands or therapeutic agents.

  • Peptide and Protein Modification: The linker can be used to PEGylate proteins or peptides, enhancing their pharmacokinetic properties.

  • Diagnostic Sensor Synthesis: It serves as a spacer in the creation of diagnostic probes and sensors, separating a reporter molecule from a targeting or substrate moiety. A notable example is its use in synthesizing a substrate sensor for human neutrophil elastase (HNE) for the detection of lower respiratory tract infections from breath samples.

Experimental Protocols and Methodologies

The reactivity of this compound is centered on its terminal amine and carboxylic acid groups. The following protocols outline the general methodologies for utilizing these functional groups in bioconjugation.

Activation of the Carboxylic Acid Group for Amine Coupling

The carboxylic acid terminus can be activated to react with primary amines on a target molecule (e.g., lysine residues on a protein). A common method is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • This compound

  • Molecule with a primary amine (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Desalting column

Protocol:

  • Equilibration: Allow all reagents to come to room temperature before use.

  • Dissolution: Dissolve this compound in the Activation Buffer.

  • Activation: Add a 1.5- to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubation: Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation: Immediately add the activation mixture to the amine-containing molecule, which has been prepared in the Coupling Buffer. The reaction is most efficient at a pH of 7.2-8.0.

  • Reaction Time: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any unreacted NHS ester by adding the Quenching Buffer.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer like PBS.

Coupling of the Amine Group with an Activated Carboxylic Acid

The primary amine of this compound can readily react with an activated carboxylic acid, such as an NHS ester, on a target molecule.

Materials:

  • This compound

  • Molecule with an activated NHS ester group

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.5

  • Solvent: Anhydrous DMSO or DMF for dissolving the linker and NHS-ester molecule

  • Quenching reagent (e.g., Tris or glycine)

  • Purification column (e.g., SEC-HPLC)

Protocol:

  • Dissolution: Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF. Dissolve the this compound in the Reaction Buffer.

  • Conjugation: Add the dissolved NHS ester molecule to the this compound solution. A 5- to 10-fold molar excess of the linker may be used to drive the reaction.

  • Incubation: Stir the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored by LC-MS or TLC.

  • Quenching: Add a quenching reagent like Tris or glycine to consume any unreacted NHS ester.

  • Purification: Purify the final conjugate using an appropriate method such as SEC-HPLC to remove unreacted linker and other reagents.

Mandatory Visualizations

The following diagrams illustrate the chemical logic and experimental workflows associated with this compound.

G cluster_0 Carboxylic Acid Activation & Amine Coupling cluster_1 Amine Coupling to Activated Ester mol1 This compound (-COOH Terminus) intermediate PEG23-NHS Ester (Active Intermediate) mol1->intermediate Activation reagents1 EDC + NHS pH 4.5-6.0 product1 Final Conjugate 1 intermediate->product1 Coupling (pH 7.2-8.0) mol2 Target Molecule 1 (e.g., Protein-NH₂) mol3 This compound (-NH₂ Terminus) product2 Final Conjugate 2 mol3->product2 Coupling (pH 7.2-8.5) mol4 Target Molecule 2 (e.g., Drug-NHS Ester) G cluster_peptide Peptide Synthesis cluster_linker Linker Preparation cluster_reporter Reporter Preparation start Start: Synthesize HNE Sensor peptide Peptide Substrate (with free amine) start->peptide linker This compound (CAS 196936-04-6) start->linker reporter Fluorescent Reporter (ACC with free amine) start->reporter conjugate1 Conjugate Activated Linker to Peptide Substrate peptide->conjugate1 activate_linker Activate -COOH with EDC/NHS linker->activate_linker activate_linker->conjugate1 conjugate2 Conjugate Activated Peptide-PEG to Fluorescent Reporter reporter->conjugate2 purify1 Purify Peptide-PEG-COOH conjugate1->purify1 activate2 Activate Terminal -COOH of Peptide-PEG purify1->activate2 activate2->conjugate2 purify2 Final Purification (e.g., HPLC) conjugate2->purify2 end Final Product: HNE Substrate Sensor purify2->end

References

An In-Depth Technical Guide to Amino-PEG23-acid for Novice Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amino-PEG23-acid, a versatile bifunctional linker molecule, designed to support novice researchers in its application. Below, you will find its chemical properties, detailed experimental protocols for its use in bioconjugation, and its application in the development of diagnostic sensors.

Core Concepts: Understanding this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker that possesses two distinct functional groups at its termini: a primary amine (-NH2) and a carboxylic acid (-COOH).[1] This heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[2][3] The long, flexible PEG chain, consisting of 23 ethylene glycol units, enhances the solubility and bioavailability of the conjugated molecules while providing spatial separation between them.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for calculating molar equivalents in reaction protocols and for the characterization of resulting conjugates.

PropertyValueReference
Molecular Formula C49H99NO25[4]
Molecular Weight ~1102.31 g/mol
CAS Number 196936-04-6
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Storage Conditions -20°C for long-term storage

Note: While the common name is this compound, the CAS number 196936-04-6 has also been associated with a PEG36 variant in some research. Researchers should verify the specific chain length of the product they are using.

Key Applications and Experimental Protocols

This compound's dual functionality makes it suitable for a wide range of applications. The amine group can react with activated esters (like NHS esters), carboxylic acids, and other electrophiles, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.

Bioconjugation via Amide Bond Formation: EDC/NHS Coupling

A common application of this compound is the conjugation of its carboxylic acid moiety to a molecule containing a primary amine, such as a protein, peptide, or another small molecule. This is typically achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 20 mg/mL) in Activation Buffer or anhydrous solvent immediately before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the desired molar equivalent of this compound.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the target molecule is a common starting point for optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted linker and byproducts by dialysis against PBS, size-exclusion chromatography (SEC), or another suitable purification method based on the properties of the conjugate.

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and determine the degree of labeling.

Logical Workflow for EDC/NHS Coupling

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis AminoPEG This compound ActivatedPEG NHS-activated PEG AminoPEG->ActivatedPEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->ActivatedPEG Conjugate PEGylated Conjugate ActivatedPEG->Conjugate 2h RT or O/N 4°C TargetMolecule Amine-containing Molecule TargetMolecule->Conjugate Quenching Quenching Conjugate->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Analysis Characterization (MS, HPLC) Purification->Analysis

Caption: Workflow for conjugating this compound to an amine-containing molecule.

Application in Diagnostic Sensor Synthesis

Amino-PEG linkers are utilized in the synthesis of specialized sensors for diagnostic applications. For instance, a derivative of Amino-PEG-acid has been used to synthesize a substrate sensor for human neutrophil elastase (HNE), an enzyme implicated in lower respiratory tract infections. In this application, the PEG linker serves as a hydrophilic spacer between a peptide substrate and a fluorescent reporter.

Experimental Workflow for Sensor Synthesis:

This workflow outlines the conceptual steps for synthesizing a fluorescent peptide sensor using an amino-PEG-acid linker.

  • Peptide Synthesis: The peptide sequence that is a substrate for the target enzyme (e.g., HNE) is synthesized, often using solid-phase peptide synthesis (SPPS).

  • Linker and Reporter Conjugation:

    • The carboxylic acid end of the Amino-PEG-acid is activated (e.g., with EDC/NHS).

    • The activated linker is then conjugated to the N-terminus of the synthesized peptide.

    • A fluorescent reporter molecule with a reactive amine group is conjugated to the amine end of the PEG linker.

  • Purification and Characterization:

    • The final sensor construct is purified using methods like reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the sensor are confirmed by mass spectrometry (e.g., MALDI-TOF).

Workflow Diagram for Diagnostic Sensor Synthesis and Use

Sensor_Workflow cluster_synthesis Sensor Synthesis cluster_application Diagnostic Assay Peptide Synthesize Peptide Substrate Linker Activate & Conjugate Amino-PEG-Acid Peptide->Linker Reporter Conjugate Fluorescent Reporter Linker->Reporter Purify Purify Sensor (HPLC) Reporter->Purify Characterize Characterize Sensor (Mass Spec) Purify->Characterize Incubate Incubate Sample with Sensor Characterize->Incubate Sample Collect Biological Sample (e.g., Breath) Sample->Incubate Cleavage Enzymatic Cleavage of Sensor Incubate->Cleavage Enzyme Target Enzyme (e.g., HNE) Enzyme->Cleavage Detect Detect Fluorescence Cleavage->Detect

Caption: Synthesis and application workflow for a diagnostic peptide sensor.

Signaling Pathways: Role in Targeted Protein Degradation (PROTACs)

This compound is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker connects a ligand that binds to the target protein and another ligand that recruits the E3 ligase. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a PEG linker like this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub_POI Polyubiquitinated POI E3->Ub_POI Catalyzes Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.

This guide provides foundational knowledge and practical protocols for utilizing this compound in research. For any specific application, further optimization of reaction conditions and purification methods may be necessary. Always refer to the manufacturer's safety data sheet (SDS) before handling this or any chemical reagent.

References

An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties, specifically the pKa values, of the terminal amine and carboxylic acid groups in amino-polyethylene glycol (PEG) linkers. Understanding these pKa values is critical for the successful design and application of PEGylated molecules in drug delivery, bioconjugation, and nanotechnology. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts.

Introduction to Amino-PEG Linkers and the Importance of pKa

Amino-PEG linkers are versatile heterobifunctional molecules that feature a polyethylene glycol (PEG) backbone with a primary amine (-NH₂) at one terminus and a carboxylic acid (-COOH) at the other. This structure allows for the covalent attachment of two different molecules, making them invaluable tools in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutic and diagnostic agents.

The ionization state of the terminal amine and carboxylic acid groups, which is governed by their respective pKa values and the pH of the surrounding environment, plays a pivotal role in:

  • Reaction Selectivity and Efficiency: The nucleophilicity of the amine group and the reactivity of the carboxylic acid group are highly dependent on their protonation state. Controlling the pH of a reaction mixture based on the pKa values allows for site-specific and efficient conjugation. For instance, the difference in pKa values between the N-terminal amino group of a peptide (around 7.6-8.0) and the ε-amino group of lysine residues (around 10) can be exploited for selective N-terminal PEGylation[1].

  • Biocompatibility and Pharmacokinetics: The overall charge of a PEGylated molecule can influence its solubility, biodistribution, cellular uptake, and immunogenicity.

  • Conjugate Stability: The stability of the resulting linkages can be influenced by the pH and the pKa of the involved functional groups.

Quantitative pKa Data of Amino-PEG Linkers

Linker TypeFunctional GrouppKa Value (in solution)Comments
Bis(3-aminopropyl)-terminated PEG (Jeffamine®)Primary Amine (-NH₂)9.7[2]Determined by potentiometric titration. The pKa was observed to decrease to 7.1 when the molecule was attached to a graphite surface.
Thiol-terminated PEG-Amine (HS-PEG-NH₂)Primary Amine (-NH₂)9 - 11 (general range)This range is typical for primary aliphatic amines.
Amino-PEG-Carboxylic Acid (NH₂-PEG-COOH)Primary Amine (-NH₂)~9 - 10 (estimated)Expected to be in the typical range for primary amines, but can be influenced by the proximity of the carboxylic acid group.
Amino-PEG-Carboxylic Acid (NH₂-PEG-COOH)Carboxylic Acid (-COOH)~3 - 5 (estimated)Expected to be in the typical range for carboxylic acids, influenced by the electron-withdrawing effect of the protonated amine at low pH.
PEG-HydrazideHydrazide (-CONHNH₂)~3[1]Used for the PEGylation of carboxyl groups.

Note: The pKa values for NH₂-PEG-COOH are estimations based on the typical pKa ranges of primary amines and carboxylic acids in similar chemical environments. The actual values can vary depending on the specific linker structure and experimental conditions. The PEG chain itself is generally considered to have a minimal direct electronic effect on the terminal pKa values, but its length can influence the local dielectric constant and solvation, which may cause minor shifts.

Experimental Protocols for pKa Determination

Several experimental techniques can be employed to determine the pKa values of amino-PEG linkers. The choice of method often depends on the sample properties, required accuracy, and available instrumentation.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH with a pH meter.

Detailed Methodology:

  • Sample Preparation: A known concentration of the amino-PEG linker is dissolved in deionized water or a suitable buffer with a known ionic strength. The concentration should be sufficient to produce a clear inflection point in the titration curve.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The titrant is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the functional groups have been neutralized. For a bifunctional molecule like NH₂-PEG-COOH, two distinct equivalence points and corresponding pKa values will be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH. Both ¹H and ¹³C NMR can be utilized.

Detailed Methodology:

  • Sample Preparation: A series of samples of the amino-PEG linker are prepared in buffers of varying, precisely known pH values.

  • NMR Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample. For ¹H NMR, the chemical shifts of protons adjacent to the amine and carboxylic acid groups are monitored. For ¹³C NMR, the chemical shifts of the carbon atoms within these functional groups are observed.

  • Data Analysis: The chemical shift of the selected nucleus is plotted against the pH of the solution. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the sigmoidal curve.

Computational Methods

In silico methods, such as those based on density functional theory (DFT), can be used to predict the pKa values of molecules. These methods calculate the Gibbs free energy of the protonated and deprotonated states of the functional groups to determine the acid dissociation constant. While predictive, these methods are computationally intensive and the accuracy depends on the level of theory and the solvation model used.

Visualizing Ionization States of Amino-PEG Linkers

The following diagrams, generated using the DOT language for Graphviz, illustrate the general structure of an amino-PEG-carboxylic acid linker and its ionization states at different pH values relative to its pKa values.

Ionization_States cluster_low_pH pH < pKa(COOH) cluster_zwitterion pKa(COOH) < pH < pKa(NH₃⁺) cluster_high_pH pH > pKa(NH₃⁺) low_pH H₃N⁺-(CH₂CH₂O)n-CH₂-COOH zwitterion H₃N⁺-(CH₂CH₂O)n-CH₂-COO⁻ low_pH->zwitterion +OH⁻ high_pH H₂N-(CH₂CH₂O)n-CH₂-COO⁻ zwitterion->high_pH +OH⁻

Caption: Ionization states of an Amino-PEG-COOH linker at different pH ranges.

The following diagram illustrates a simplified experimental workflow for determining pKa values using potentiometric titration.

Titration_Workflow start Start prep Prepare Amino-PEG Linker Solution start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate with Strong Base/Acid calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point(s) plot->analyze end End analyze->end

Caption: A simplified workflow for pKa determination by potentiometric titration.

Conclusion

The pKa values of the amine and carboxylic acid groups in amino-PEG linkers are fundamental parameters that dictate their reactivity and behavior in biological systems. This guide has provided a summary of available quantitative data, detailed common experimental methodologies for pKa determination, and offered visual representations of key concepts. For drug development professionals, a thorough understanding and, when necessary, precise experimental determination of these pKa values are essential for the rational design and successful implementation of PEGylated therapeutics and diagnostics. As the field of bioconjugation continues to advance, a more extensive and readily accessible database of pKa values for a wider variety of functionalized PEG linkers would be a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG23-Acid Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibody PEGylation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique for modifying therapeutic proteins, such as antibodies. The covalent attachment of PEG chains can enhance the pharmacokinetic and pharmacodynamic properties of the antibody by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity. This is achieved by masking epitopes on the antibody surface, thereby decreasing its recognition by the immune system, and by protecting it from proteolytic degradation.

The amino-PEG23-acid linker is a heterobifunctional PEG reagent that contains a terminal primary amine group and a terminal carboxylic acid group, connected by a 23-unit polyethylene glycol chain. This linker allows for a two-step conjugation process. First, the carboxylic acid group of the PEG linker is activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This activated PEG linker is then reacted with the primary amine groups (e.g., on lysine residues) on the antibody to form a stable amide bond.

Principle of this compound Conjugation

The conjugation of an antibody with this compound is a two-step process that relies on well-established carbodiimide chemistry.

  • Activation of Carboxylic Acid: The carboxylic acid terminus of the this compound is activated by EDC in the presence of NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions than the O-acylisourea intermediate. This activation step is most efficient at a slightly acidic pH (around 6.0).

  • Conjugation to Antibody: The NHS-activated PEG linker is then introduced to the antibody solution. The primary amine groups on the surface of the antibody, primarily from lysine residues and the N-terminus, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the PEG molecule to the antibody, and the release of NHS. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) conjugation Antibody Conjugation antibody_prep->conjugation peg_prep This compound Preparation activation PEG Activation (EDC/NHS) peg_prep->activation activation->conjugation quenching Reaction Quenching conjugation->quenching purification Purification of PEG-Antibody Conjugate (e.g., SEC) quenching->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec activity_assay Functional Assay purification->activity_assay

Caption: Experimental workflow for this compound conjugation to an antibody.

Protocol: this compound Conjugation to an Antibody

This protocol provides a general procedure for the conjugation of this compound to a monoclonal antibody. Optimization of reagent concentrations and reaction conditions may be necessary for specific antibodies and applications.

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC)

  • Reaction tubes

  • Spectrophotometer

  • SDS-PAGE system

  • Mass spectrometer

Experimental Procedure

Step 1: Antibody Preparation

  • If the antibody solution contains primary amines (e.g., Tris buffer or glycine) or other interfering substances, perform a buffer exchange into the Conjugation Buffer. This can be done using dialysis cassettes or spin desalting columns.

  • Adjust the concentration of the antibody to a working concentration, typically between 1-10 mg/mL, in the Conjugation Buffer.

  • Determine the precise concentration of the antibody using a spectrophotometer at 280 nm.

Step 2: Activation of this compound

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Dissolve the this compound in the Activation Buffer.

  • Add EDC and NHS to the this compound solution. A typical molar ratio is a 2 to 5-fold molar excess of EDC and NHS over the this compound.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to the Antibody

  • Add the freshly activated this compound solution to the antibody solution. The molar ratio of the PEG reagent to the antibody will determine the degree of PEGylation and should be optimized. A starting point is often a 10 to 20-fold molar excess of the PEG reagent over the antibody.

  • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining activated PEG molecules.

Step 5: Purification of the PEG-Antibody Conjugate

  • Remove unreacted PEG reagent and byproducts from the PEGylated antibody using a suitable purification method. Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger PEG-antibody conjugate from smaller, unreacted components.[]

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEG-antibody conjugate.

Characterization of the PEG-Antibody Conjugate

1. SDS-PAGE Analysis

  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful PEGylation will result in an increase in the apparent molecular weight of the antibody, causing it to migrate slower on the gel compared to the unconjugated antibody.

  • Procedure:

    • Run samples of the unconjugated antibody and the purified PEG-antibody conjugate on an SDS-PAGE gel under reducing conditions.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

    • A shift in the band corresponding to the heavy and/or light chains of the PEGylated antibody to a higher molecular weight will confirm successful conjugation. The degree of shift will depend on the number of PEG molecules attached.

2. Mass Spectrometry (MS)

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the intact antibody and its conjugated form. This allows for the determination of the degree of PEGylation (the number of PEG molecules per antibody).[2][3]

  • Procedure:

    • Analyze the unconjugated antibody and the purified PEG-antibody conjugate using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).[2][4]

    • Deconvolute the resulting mass spectra to determine the mass of the different species present.

    • The mass difference between the PEGylated antibody peaks and the unconjugated antibody peak will correspond to the mass of the attached PEG molecules, allowing for the calculation of the drug-to-antibody ratio (DAR), in this case, the PEG-to-antibody ratio.

3. Functional Assays

  • Principle: It is crucial to assess whether the PEGylation process has affected the biological activity of the antibody. This is typically done using an in vitro assay that measures the antibody's binding affinity to its target antigen or its functional activity (e.g., neutralization or cell-killing assays).

  • Procedure:

    • Perform a relevant functional assay (e.g., ELISA, Surface Plasmon Resonance, or a cell-based assay) comparing the activity of the PEG-antibody conjugate to the unconjugated antibody.

    • A significant decrease in activity may indicate that PEGylation has occurred at or near the antigen-binding site, sterically hindering its interaction with the target.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Antibody Concentration 1 - 10 mg/mLHigher concentrations can sometimes lead to aggregation.
Molar Ratio (PEG:Antibody) 5:1 to 50:1This needs to be optimized for the desired degree of PEGylation. A 10-fold molar excess is a common starting point.
Molar Ratio (EDC:NHS:PEG) 2:2:1 to 5:5:1A molar excess of EDC and NHS ensures efficient activation of the PEG-acid.
Reaction pH (Activation) 5.5 - 6.5Optimal for EDC/NHS chemistry.
Reaction pH (Conjugation) 7.2 - 8.5Facilitates the nucleophilic attack of primary amines on the NHS ester.
Reaction Time 1 - 2 hours at RT or overnight at 4°CLonger incubation times can increase the degree of PEGylation but also the risk of antibody degradation.
Expected Degree of PEGylation 1 - 10 PEGs/antibodyHighly dependent on the molar ratio of reagents and the number of accessible primary amines on the antibody.
Antibody Recovery > 80%Recovery can be affected by the purification method and potential aggregation. Yields of approximately 90% have been reported after precipitation and filtration steps.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC or NHS (hydrolyzed).- Incorrect buffer pH.- Presence of primary amines in the antibody buffer.- Insufficient molar excess of PEG reagent.- Use fresh, high-quality EDC and NHS.- Verify the pH of all buffers.- Ensure the antibody is in an amine-free buffer.- Increase the molar ratio of the PEG reagent.
Antibody Aggregation - High antibody concentration.- Inappropriate buffer conditions.- Excessive PEGylation.- Reduce the antibody concentration.- Optimize buffer composition (e.g., add stabilizers).- Reduce the molar ratio of the PEG reagent or the reaction time.
Loss of Antibody Activity - PEGylation at or near the antigen-binding site.- Denaturation of the antibody during the reaction.- Try a different PEGylation chemistry that targets other sites (e.g., sulfhydryl groups).- Perform the reaction at a lower temperature (4°C).
Broad Peaks in SEC or MS - Heterogeneous PEGylation (wide distribution of PEG molecules per antibody).- Presence of aggregates.- Optimize the reaction conditions for more controlled PEGylation.- Improve the purification method to remove aggregates.

Signaling Pathway and Logical Relationship Diagram

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate peg_acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs NHS nhs_ester NHS-Ester Activated PEG (R-CO-NHS) nhs->nhs_ester antibody Antibody (Ab-NH2) peg_antibody PEG-Antibody Conjugate (Ab-NH-CO-R) antibody->peg_antibody o_acylisourea->nhs_ester + NHS nhs_ester->peg_antibody + Ab-NH2 byproducts Urea byproduct + NHS

Caption: Chemical reaction mechanism for EDC/NHS mediated PEG conjugation.

References

Application Notes and Protocols for EDC-NHS Chemistry in Amino-PEG23-Acid Protein Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility of protein drugs.[1][2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) provides a robust and versatile method for coupling carboxyl-containing molecules, such as Amino-PEG23-acid, to primary amines on proteins, forming a stable amide bond.[3][4][5] This "zero-length" crosslinker chemistry is highly efficient and a cornerstone of bioconjugation techniques.

This document provides detailed application notes and experimental protocols for the successful conjugation of this compound to proteins utilizing EDC-NHS chemistry.

Chemical Principle

The EDC-NHS coupling reaction is a two-step process:

  • Activation of Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in an acidic environment (pH 4.5-6.0).

  • Formation of a Stable NHS Ester and Amine Reaction: The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminal α-amine) on the protein to form a stable amide bond, releasing NHS. The coupling reaction with the amine is most efficient at a physiological to slightly alkaline pH (7.2-8.5).

Below is a diagram illustrating the chemical reaction pathway.

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) PEG_COOH Amino-PEG23-COOH O_Acylisourea O-acylisourea intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-reactive NHS ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester PEG_Protein PEGylated Protein (Amide Bond) NHS_Ester->PEG_Protein + Protein-NH₂ Protein_NH2 Protein-NH₂ Protein_NH2->PEG_Protein

Caption: EDC-NHS reaction mechanism for protein PEGylation.

Quantitative Data Summary

Successful conjugation is dependent on several factors, including pH, reaction time, and the molar ratio of reagents. The following tables provide recommended starting conditions and typical ranges for optimization.

Table 1: Recommended Molar Ratios of Reagents

ReagentRecommended Molar Excess (relative to Protein)Typical Range for OptimizationReference
This compound10-fold5 to 20-foldGeneral Recommendation
EDC20-fold10 to 50-fold
NHS/Sulfo-NHS50-fold20 to 100-fold

Table 2: Recommended Reaction Conditions

ParameterActivation StepCoupling StepReference
pH 4.5 - 6.07.2 - 8.5
Buffer MES Buffer (0.1 M)Phosphate-Buffered Saline (PBS)
Temperature Room TemperatureRoom Temperature or 4°C
Reaction Time 15 - 30 minutes1 - 2 hours or overnight

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of this compound to a protein.

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis cassettes for buffer exchange and purification

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if necessary.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Activation Buffer buffer_exchange Buffer Exchange of Protein into Coupling Buffer prep_protein->buffer_exchange prep_peg Prepare this compound Stock Solution activation Activate this compound with EDC and NHS (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC and NHS Solutions in Activation Buffer prep_edc_nhs->activation coupling Add Activated PEG to Protein (1-2 hours, RT or 4°C overnight) activation->coupling buffer_exchange->coupling quenching Quench Reaction with Tris or Glycine coupling->quenching purification Purify PEGylated Protein (SEC, Dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spec) purification->characterization

Caption: Experimental workflow for protein PEGylation.
Step-by-Step Protocol

1. Preparation of Reagents:

  • Protein Solution: Prepare the protein solution in Activation Buffer at a concentration of 1-10 mg/mL. If the protein is not in this buffer, perform a buffer exchange using a desalting column or dialysis.

  • This compound Solution: Prepare a stock solution of this compound in Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of anhydrous DMF or DMSO and then dilute with Activation Buffer.

  • EDC/NHS Solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze in aqueous solutions. It is recommended to allow the vials to equilibrate to room temperature before opening to prevent condensation.

2. Activation of this compound:

  • In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. Refer to Table 1 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Protein Preparation for Coupling:

  • While the PEG is being activated, if your protein was in the activation buffer, adjust its pH to 7.2-8.5 by adding Coupling Buffer or by performing a buffer exchange into the Coupling Buffer. This is crucial as the subsequent coupling step is more efficient at a higher pH.

4. Coupling Reaction:

  • Add the activated this compound mixture to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

5. Quenching the Reaction:

  • To stop the reaction and cap any unreacted NHS-esters, add a quenching buffer such as Tris or glycine to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

6. Purification of the PEGylated Protein:

  • Remove unreacted PEG, EDC, NHS, and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of method will depend on the size of the protein and the PEGylated conjugate.

7. Characterization of the Conjugate:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.

  • Mass Spectrometry (MS): Use techniques like MALDI-TOF or LC-MS to confirm the covalent attachment of the PEG chain and to determine the degree of PEGylation (the number of PEG molecules attached per protein).

  • Functional Assays: Perform relevant biological assays to ensure that the PEGylation has not compromised the protein's activity.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible CauseSuggested SolutionReference
Low or no coupling yield Inactive EDC/NHS due to hydrolysis.Use fresh reagents and prepare solutions immediately before use. Store reagents properly in a desiccator.
Suboptimal pH for activation or coupling.Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.
Presence of competing primary amines or carboxylates in buffers (e.g., Tris, glycine, acetate).Use non-interfering buffers such as MES for activation and PBS for coupling.
Protein precipitation during reaction High concentration of EDC.Try reducing the molar excess of EDC.
Protein instability in the chosen buffer or pH.Perform a buffer screen to ensure protein solubility and stability under the reaction conditions.
High degree of polydispersity in the product Inconsistent reaction conditions.Carefully control reaction time, temperature, and stoichiometry.
Multiple reactive sites on the protein.Consider site-specific conjugation methods if a homogenous product is required.

Conclusion

The EDC-NHS coupling chemistry is a powerful tool for the PEGylation of proteins with this compound. By carefully controlling the reaction parameters outlined in these application notes and protocols, researchers can achieve efficient and reproducible conjugation, leading to the development of improved biotherapeutics. Optimization of the molar ratios and reaction conditions for each specific protein is often necessary to achieve the desired outcome.

References

Application Notes: The Strategic Use of Amino-PEG23-acid in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4][5]

Amino-PEG23-acid is a long-chain, hydrophilic linker that has gained significant attention in PROTAC design. Its extended polyethylene glycol (PEG) chain and terminal functional groups (an amine and a carboxylic acid) offer several advantages in the synthesis of potent and effective protein degraders.

Advantages of Using this compound as a PROTAC Linker

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule. This is particularly beneficial as many POI and E3 ligase ligands are hydrophobic. Improved solubility can prevent aggregation and enhance bioavailability.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the "hula-hoop" or "folding" effect of long PEG chains can shield the polar surface area of the PROTAC, facilitating passive diffusion across the cell membrane. The optimal balance between hydrophilicity and hydrophobicity is crucial for effective cell permeability.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG23 linker provide the necessary spatial separation and orientation between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex. This extended linker can span longer distances and accommodate various protein topographies.

  • Reduced Off-Target Effects: The unique conformation adopted by the long PEG chain can contribute to the selectivity of the PROTAC, potentially reducing off-target binding and associated toxicities.

  • Synthetic Versatility: this compound is a heterobifunctional linker, meaning it has two different reactive ends (an amine and a carboxylic acid). This allows for a modular and directional synthetic approach, enabling the sequential coupling of the POI and E3 ligase ligands with high control over the final PROTAC structure.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves standard amide bond formation reactions. Below is a representative protocol for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Protocol 1: Synthesis of a POI-Linker-E3 Ligase PROTAC

This protocol describes a two-step synthesis involving the initial coupling of the this compound linker to the E3 ligase ligand (Pomalidomide derivative), followed by the coupling of the resulting intermediate to the POI ligand.

Step 1: Coupling of this compound to Pomalidomide-acid

  • Reagents and Materials:

    • Pomalidomide-C4-acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Pomalidomide-C4-acid in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Add the solution of this compound to the activated Pomalidomide-C4-acid mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG23-acid.

Step 2: Coupling of POI-amine to Pomalidomide-PEG23-acid

  • Reagents and Materials:

    • Pomalidomide-PEG23-acid (1.0 eq)

    • POI-amine (a hypothetical amine-functionalized ligand for the protein of interest) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Pomalidomide-PEG23-acid in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add POI-amine to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC.

    • Characterize the final product by HRMS and NMR.

Data Presentation

Table 1: Illustrative Physicochemical and Biological Data for BTK-targeting PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)
BTK-PROTAC-PEG12Amino-PEG12-acid1250.53.1280.45085
BTK-PROTAC-PEG18Amino-PEG18-acid1514.82.5355.62592
BTK-PROTAC-PEG23 This compound 1735.0 2.0 415.8 15 95
BTK-PROTAC-PEG28Amino-PEG28-acid1955.21.5476.02890

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific POI ligand, E3 ligase ligand, and experimental conditions.

Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation s1 Step 1: Couple POI Ligand to this compound s2 Purification 1 (e.g., Chromatography) s1->s2 s3 Step 2: Couple E3 Ligase Ligand to POI-Linker s2->s3 s4 Purification 2 (e.g., Prep-HPLC) s3->s4 s5 Characterization (LC-MS, NMR) s4->s5 e1 Cell Culture and Treatment with PROTAC s5->e1 Synthesized PROTAC e2 Western Blot for Protein Degradation e1->e2 e4 Cell Viability Assay e1->e4 e3 DC50 and Dmax Determination e2->e3 G cluster_pathway BRD4-c-MYC Signaling Pathway cluster_protac PROTAC Intervention BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Proteasome Proteasome BRD4->Proteasome Degradation cMYC_Gene c-MYC Gene Acetyl_Histones->cMYC_Gene Transcription Activation cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BRD4 Ubiquitin Ubiquitin

References

Application Notes and Protocols for Amino-PEG23-acid Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the bioconjugation of Amino-PEG23-acid, a versatile heterobifunctional linker. This hydrophilic linker, featuring a primary amine and a terminal carboxylic acid separated by a 23-unit polyethylene glycol (PEG) chain, is instrumental in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound Bioconjugation

This compound is a valuable tool in bioconjugation due to its dual reactive functionalities. The primary amine can be coupled to molecules containing carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide [NHS] esters), while the terminal carboxylic acid can form stable amide bonds with primary amines on biomolecules. The long, hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules.

Successful bioconjugation with this compound hinges on the precise control of reaction conditions to maximize yield and purity. Key parameters include pH, temperature, reaction time, and the molar ratio of reactants.

General Reaction Schemes

The two primary modes of conjugation with this compound are:

  • Amine-reactive conjugation: The amine group of this compound reacts with an activated carboxyl group (e.g., an NHS ester) on a target molecule.

  • Carboxyl-reactive conjugation: The carboxylic acid group of this compound is activated (e.g., with EDC and NHS) to react with a primary amine on a target biomolecule, such as the lysine residues on a protein.

Quantitative Data on Reaction Conditions

Optimizing reaction conditions is critical for achieving high conjugation efficiency. The following tables summarize key parameters for the two main conjugation strategies.

Table 1: Amine-Reactive Conjugation (this compound reacting with an NHS-activated molecule)

ParameterRecommended RangeOptimal Value (Typical)Notes
pH 7.0 - 9.08.0 - 8.5Reaction rate increases with pH, but hydrolysis of the NHS ester also increases at higher pH. A balance is necessary for optimal yield.[1]
Temperature 4°C - Room Temperature (20-25°C)Room TemperatureLower temperatures can be used to slow down hydrolysis of the NHS ester, particularly for long incubation times.
Reaction Time 30 minutes - 24 hours1 - 4 hoursDependent on the reactivity of the specific amine and NHS ester. Monitor reaction progress by a suitable analytical method (e.g., chromatography).[2]
Molar Ratio (PEG:Molecule) 1:1 to 20:15:1 to 10:1A molar excess of the PEG linker is often used to drive the reaction to completion, but this may necessitate more rigorous purification.[2]
Buffer Composition Phosphate, Borate, Bicarbonate0.1 M Sodium BicarbonateAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[2]

Table 2: Carboxyl-Reactive Conjugation (this compound reacting with a primary amine on a biomolecule)

ParameterRecommended RangeOptimal Value (Typical)Notes
pH (Activation Step) 4.5 - 7.25.0 - 6.0EDC/NHS activation of the carboxylic acid is most efficient in this pH range.
pH (Conjugation Step) 7.0 - 8.07.2 - 7.5The reaction of the activated PEG with primary amines on the protein is most efficient at a slightly basic pH.
Temperature 4°C - Room Temperature (20-25°C)Room TemperatureReactions are typically performed at room temperature.
Reaction Time 1 - 4 hours2 hoursThe reaction is generally complete within a few hours.
Molar Ratio (PEG:Protein) 3:1 to 5:15:1An excess of the activated PEG linker can increase the degree of labeling. For a specific protein, rhG-CSF, a 5:1 molar ratio yielded 86% monoPEGylated product after 2 hours.
Buffer Composition MES (for activation), PBS (for conjugation)0.1 M MES (activation), PBS pH 7.4 (conjugation)Ensure buffers are free of extraneous nucleophiles.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via its Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform buffer exchange using a desalting column or dialysis.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

    • Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.

  • Conjugation to Protein:

    • Immediately add the freshly activated this compound solution to the protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

    • Further purification to separate mono-PEGylated from multi-PEGylated and un-PEGylated protein can be achieved by ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).

Protocol 2: Conjugation of a Small Molecule NHS Ester to the Amine Group of this compound

This protocol is suitable for creating PROTACs or other conjugates where a small molecule with an activated carboxyl group is attached to the PEG linker.

Materials:

  • This compound

  • Small molecule-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the small molecule-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 1.1 to 2-fold molar excess of the dissolved small molecule-NHS ester to the this compound solution with gentle stirring.

    • Incubate the reaction for 3-24 hours at room temperature. The optimal time will depend on the specific reactants.

    • Monitor the reaction progress by a suitable method such as LC-MS or TLC.

  • Purification:

    • Purify the resulting conjugate using reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and byproducts.

Applications in Drug Development

This compound is a key component in the development of targeted therapeutics.

PROTACs Targeting Oncogenic Kinases

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Amino-PEG linkers are frequently used to connect the target-binding and E3 ligase-binding moieties.

One example is the development of PROTACs targeting the BCR-ABL oncogenic kinase in Chronic Myeloid Leukemia (CML). In this approach, a BCR-ABL inhibitor (like dasatinib) is linked via a PEG chain to a ligand for an E3 ligase. This induces the degradation of the BCR-ABL fusion protein, inhibiting the downstream signaling that drives cancer cell proliferation.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) Proteasome Proteasome BCR_ABL->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., Ras, Akt) BCR_ABL->Downstream PROTAC Amino-PEG-linker PROTAC PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->BCR_ABL Degradation Degradation Proteasome->Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition Inhibition Inhibition->Proliferation Inhibits

BCR-ABL Degradation by a PROTAC
PROTACs Targeting the Androgen Receptor

The Androgen Receptor (AR) is a key driver in prostate cancer. PROTACs have been developed to target the AR for degradation, offering a promising therapeutic strategy for castration-resistant prostate cancer. These PROTACs typically consist of an AR antagonist linked to an E3 ligase ligand via a flexible linker, often incorporating a PEG chain to improve physicochemical properties.

AR_Signaling_PROTAC cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Complex Androgen-AR Complex Proteasome Proteasome AR->Proteasome Degradation Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Complex->ARE Binds to Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes PROTAC Amino-PEG-linker PROTAC PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->AR Ubiquitination Degradation AR Degradation Proteasome->Degradation

Androgen Receptor Degradation Pathway

Experimental Workflow Overview

The general workflow for a bioconjugation experiment using this compound involves several key stages, from initial reaction setup to final product analysis.

Bioconjugation_Workflow start Start: Define Conjugation Strategy prep Prepare Biomolecule & this compound start->prep activation Activate Carboxyl Group (if necessary, using EDC/NHS) prep->activation conjugation Bioconjugation Reaction activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate (SEC, IEX, HPLC) quenching->purification analysis Analyze Conjugate (SDS-PAGE, Mass Spec) purification->analysis end End: Characterized Bioconjugate analysis->end

General Bioconjugation Workflow

References

Application Note: Protocol for Labeling Peptides with Amino-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Key benefits of PEGylation include enhanced solubility, increased in-vivo half-life by reducing renal clearance, and decreased immunogenicity.[1][2][3][4][5]

Amino-PEG23-acid is a bifunctional, monodisperse PEG linker containing a primary amine and a terminal carboxylic acid. This heterobifunctional structure allows for directed, covalent attachment to biomolecules. This application note provides a detailed protocol for labeling primary amine groups (N-terminus or lysine side chains) on a target peptide using the carboxylic acid moiety of this compound. The protocol involves the activation of the carboxylic acid to a reactive N-hydroxysuccinimide (NHS) ester, followed by conjugation to the peptide.

Principle of the Reaction

The labeling strategy is a two-step process based on carbodiimide chemistry to form a stable amide bond between the PEG linker and the peptide.

  • Activation Step: The carboxylic acid group on this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable Amino-PEG23-NHS ester, which is highly reactive towards primary amines.

  • Conjugation Step: The activated Amino-PEG23-NHS ester is then introduced to the peptide solution. The NHS ester reacts with primary amine groups on the peptide (specifically the N-terminal α-amine and the ε-amine of lysine residues) to form a stable, covalent amide linkage. This reaction proceeds efficiently in buffers with a neutral to slightly basic pH (7.0-8.5).

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation A This compound (-COOH) B Amino-PEG23-NHS Ester A->B + EDC / NHS (Anhydrous Solvent) D PEGylated Peptide B->D + Peptide (pH 7.0-8.5) C Peptide (-NH2)

Caption: Chemical reaction pathway for peptide PEGylation.

Materials and Reagents

  • Peptide: Lyophilized peptide with at least one primary amine group.

  • PEG Linker: this compound (Store at –20 °C in a dry, light-protected environment).

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

    • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M Bicarbonate buffer, pH 8.0-8.5. (Must be amine-free).

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification Equipment:

    • Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

    • Alternatively, dialysis cassettes (e.g., Slide-A-Lyzer) or centrifugal ultrafiltration (UF) units with an appropriate molecular weight cut-off (MWCO).

  • Analysis Equipment:

    • Mass Spectrometer (LC-MS or MALDI-TOF)

    • HPLC system for purity analysis.

Experimental Protocols

This protocol is a general guideline. Optimal conditions, particularly molar excess of reagents, may need to be determined empirically for each specific peptide.

  • Peptide Stock Solution: Dissolve the peptide in the chosen Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Bring the vial of this compound to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve it in anhydrous DMSO or DMF to create a 10-50 mM stock solution. Do not store this solution for extended periods.

  • Activation Reagent Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF. Discard any unused reconstituted reagent.

The following workflow outlines the complete labeling process from activation to analysis.

Caption: Experimental workflow for peptide PEGylation.

Step-by-Step Procedure:

  • Activation of this compound:

    • In a microfuge tube, combine the this compound stock solution with EDC and NHS stock solutions. A common starting molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

    • Incubate at room temperature for 15-30 minutes to generate the activated NHS ester.

  • Conjugation to Peptide:

    • Immediately add the activated Amino-PEG23-NHS ester solution to the peptide solution.

    • A starting point is a 10- to 20-fold molar excess of the PEG linker relative to the peptide. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain peptide stability.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation times or higher temperatures may increase labeling efficiency but also risk side reactions.

  • Quenching the Reaction:

    • Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester.

    • Incubate for 15 minutes at room temperature.

The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed and unreacted PEG linker, and other reagents. Purification is essential.

  • Size-Exclusion Chromatography (SEC): An effective method for separating the larger PEG-peptide conjugate from smaller, unreacted components.

  • Reverse-Phase HPLC (RP-HPLC): Provides high-resolution separation based on hydrophobicity, capable of separating mono-PEGylated species from multi-PEGylated and unreacted peptide.

  • Dialysis or Ultrafiltration (UF): Useful for removing small molecule impurities (salts, hydrolyzed PEG, EDC/NHS byproducts) but will not separate unreacted peptide from the PEGylated product unless their size difference is significant.

Successful conjugation should be confirmed analytically.

  • Mass Spectrometry (MS): Use LC-MS or MALDI-TOF MS to verify the covalent addition of the PEG linker. The mass of the PEGylated peptide should increase by the mass of the Amino-PEG23 moiety (MW ≈ 1102.3 Da).

  • High-Performance Liquid Chromatography (HPLC): Use analytical RP-HPLC or SEC to assess the purity of the final product. The PEGylated peptide will typically have a different retention time compared to the unlabeled peptide.

Data Presentation: Summary Tables

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₄₉H₉₉NO₂₅
Molecular Weight ~1102.3 g/mol
CAS Number 196936-04-6
Appearance White solid or oil -

| Storage | -20°C, desiccated, protected from light | |

Table 2: Recommended Reaction Parameters

Parameter Activation Step Conjugation Step
Molar Ratio (vs. Peptide) PEG:EDC:NHS = 10:12:12 Activated PEG:Peptide = 10:1 to 20:1
Solvent/Buffer Anhydrous DMSO or DMF Amine-free buffer (e.g., PBS)
pH Not critical (performed in organic solvent) 7.2 - 8.5
Temperature Room Temperature Room Temperature or 4°C

| Reaction Time | 15 - 30 minutes | 30 - 120 minutes |

Table 3: Comparison of Common Purification Methods

Method Principle Resolution Advantages Disadvantages
Size-Exclusion (SEC) Separation by size Moderate Good for removing small molecules; gentle conditions. May not separate unreacted from mono-PEGylated peptide.
RP-HPLC Separation by hydrophobicity High Excellent separation of reaction products; high purity. Requires organic solvents; can denature some peptides.

| Dialysis / Ultrafiltration | Separation by MWCO | Low | Simple buffer exchange; removes small molecules. | Does not separate unreacted peptide from product. |

References

Application Notes and Protocols for Bioconjugation of Amino-PEG23-acid to Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2] This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility of proteins and peptides.[1][3] This document provides detailed application notes and protocols for the bioconjugation of a specific PEGylating agent, Amino-PEG23-acid, to the ε-amino groups of lysine residues on a target protein.

The primary amino groups of lysine residues are common targets for PEGylation due to their high abundance on protein surfaces and their nucleophilicity.[4] The conjugation of this compound, which possesses a terminal carboxylic acid group, requires a two-step activation process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated PEG reagent then readily reacts with the primary amines on lysine residues to form stable amide bonds.

Chemical Principle

The bioconjugation of this compound to lysine residues proceeds via a two-step carbodiimide-mediated coupling reaction.

  • Activation of Carboxylic Acid: The carboxylic acid group on the this compound is activated by EDC in the presence of NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable amine-reactive NHS ester by NHS. This activation step is most efficient at a slightly acidic pH (5.0-6.0).

  • Conjugation to Lysine: The NHS-activated this compound is then reacted with the target protein containing accessible lysine residues. The primary amine of the lysine side chain nucleophilically attacks the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This conjugation step is most efficient at a neutral to slightly alkaline pH (7.0-8.5).

Experimental Workflow

The overall experimental process for the bioconjugation of this compound to a target protein is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein_Prep Target Protein Preparation Activation Activation of This compound (EDC/NHS, pH 5-6) Conjugation Conjugation to Protein Lysines (pH 7-8.5) Protein_Prep->Conjugation PEG_Prep This compound Reagent Preparation PEG_Prep->Activation Activation->Conjugation Add to Protein Solution Quenching Reaction Quenching Conjugation->Quenching Purification Purification of PEGylated Protein (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Fig 1. Experimental workflow for protein PEGylation.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a PEGylation experiment using an EDC/NHS-activated PEG reagent. The exact values will vary depending on the specific protein and reaction conditions.

ParameterValueMethod of Determination
Input Parameters
Protein Concentration1-10 mg/mLUV-Vis Spectroscopy (A280)
Molar Ratio (PEG:Protein)10:1 to 50:1Calculated from concentrations
Reaction Time1-4 hoursExperimentally determined
Reaction TemperatureRoom Temperature (20-25°C)Controlled environment
Output Parameters
Degree of PEGylation (DoP)2-5 PEGs per proteinMALDI-TOF Mass Spectrometry
Conjugation Efficiency60-80%Densitometry of SDS-PAGE
Yield of Purified Conjugate50-70%UV-Vis Spectroscopy (A280)
Purity of Conjugate>95%Size-Exclusion Chromatography (SEC)

Experimental Protocols

Materials and Reagents
  • Target protein with accessible lysine residues

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or similar)

  • Dialysis tubing or centrifugal ultrafiltration units with appropriate molecular weight cutoff (MWCO)

Protocol 1: Activation of this compound with EDC/NHS
  • Reagent Preparation:

    • Dissolve this compound in Activation Buffer to a final concentration of 100 mM.

    • Prepare fresh solutions of EDC (200 mM) and NHS (200 mM) in deionized water immediately before use.

  • Activation Reaction:

    • To the this compound solution, add an equal volume of the 200 mM EDC solution.

    • Immediately add an equal volume of the 200 mM NHS solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Protocol 2: Conjugation of Activated this compound to Target Protein
  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.

  • Conjugation Reaction:

    • Add the freshly prepared activated this compound solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 20:1 is recommended.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50 mM Tris.

    • Incubate for 15 minutes at room temperature.

Protocol 3: Purification of the PEGylated Protein
  • Removal of Excess Reagents:

    • The PEGylated protein conjugate can be purified from unreacted PEG and byproducts using Size-Exclusion Chromatography (SEC).

    • Equilibrate the SEC column with Purification Buffer (PBS).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the protein elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions containing the PEGylated protein, which will elute earlier than the unmodified protein and excess PEG reagents.

    • Alternatively, for smaller volumes, dialysis or centrifugal ultrafiltration against PBS can be used to remove excess low molecular weight reagents.

Protocol 4: Characterization of the PEGylated Protein
  • SDS-PAGE Analysis:

    • Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.

    • The PEGylated protein will show a significant increase in apparent molecular weight, appearing as a broader band or a smear due to the heterogeneity of PEGylation.

  • Mass Spectrometry (MALDI-TOF):

    • Determine the molecular weight of the PEGylated protein using MALDI-TOF MS.

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. This allows for the calculation of the average Degree of PEGylation (DoP).

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Assess the purity and aggregation state of the PEGylated protein using analytical SEC-HPLC.

    • The PEGylated protein should elute as a single, well-defined peak that is shifted to an earlier retention time compared to the unmodified protein, indicating an increased hydrodynamic radius.

Troubleshooting

ProblemPossible CauseSolution
Low PEGylation Efficiency Inactive EDC/NHSPrepare fresh EDC and NHS solutions immediately before use.
Buffer contains primary aminesEnsure the protein is in an amine-free buffer during conjugation.
pH of the reaction is not optimalVerify the pH of the Activation and Conjugation buffers.
Protein Precipitation High concentration of reagentsPerform the reaction at a lower protein and/or PEG concentration.
Protein instability in the reaction bufferScreen for optimal buffer conditions for protein stability.
High Polydispersity of PEGylated Product Non-specific reaction conditionsOptimize the molar ratio of PEG to protein, reaction time, and pH to control the extent of PEGylation.

Conclusion

The bioconjugation of this compound to lysine residues is a robust method for modifying therapeutic proteins. By following the detailed protocols for activation, conjugation, purification, and characterization outlined in these application notes, researchers can successfully produce and analyze PEGylated proteins with enhanced therapeutic potential. Careful optimization of reaction conditions is crucial to achieve the desired degree of PEGylation while maintaining the biological activity of the protein.

References

Application Notes and Protocols for Developing Drug Delivery Systems with Amino-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG23-acid in Drug Delivery

This compound is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the development of advanced drug delivery systems. Its structure, featuring a terminal primary amine group and a carboxylic acid group connected by a 23-unit PEG spacer, offers remarkable versatility for bioconjugation and nanoparticle functionalization. The hydrophilic PEG chain enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and prolongs circulation half-life by minimizing opsonization and clearance by the reticuloendothelial system (RES).[1]

The amine and carboxylic acid termini allow for the covalent attachment of a wide range of molecules, including therapeutic agents, targeting ligands (e.g., antibodies, peptides), and imaging agents, to the surface of drug carriers such as liposomes, polymeric nanoparticles, and metallic nanoparticles. This surface modification is a critical step in designing sophisticated drug delivery vehicles with improved pharmacokinetic profiles and targeted delivery capabilities.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in drug delivery system design.

PropertyValueReference
Molecular Weight ~1102.31 g/mol
Chemical Formula C49H99NO25
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Storage Store at -20°C in a dry, dark place.

Experimental Protocols

The following protocols provide detailed methodologies for the two primary applications of this compound in drug delivery: conjugation to therapeutic molecules or targeting ligands and surface functionalization of nanoparticles.

Protocol 1: Conjugation of a Therapeutic Molecule (with a primary amine) to the Carboxylic Acid Terminus of this compound via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with an amine-containing therapeutic molecule.

Materials:

  • This compound

  • Amine-containing therapeutic molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5)

  • Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography column

Procedure:

  • Dissolution of Reactants:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the amine-containing therapeutic molecule in an appropriate buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific molecule.

  • Activation of Carboxylic Acid Group:

    • In a clean reaction vessel, add the dissolved this compound.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the dissolved amine-containing therapeutic molecule to the activated this compound solution. A 1.2-fold molar excess of the therapeutic molecule is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a suitable buffer (e.g., PBS) to facilitate the reaction between the NHS-ester and the primary amine.

    • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to deactivate any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove unreacted reagents and byproducts by dialysis against PBS (pH 7.4) or using a size-exclusion chromatography column.

  • Characterization:

    • Characterize the purified conjugate using techniques such as MALDI-TOF mass spectrometry to confirm the molecular weight, and HPLC to assess purity.

Protocol 2: Surface Functionalization of Pre-formed Nanoparticles with this compound

This protocol details the modification of nanoparticles (e.g., liposomes, polymeric nanoparticles) that have functional groups (e.g., primary amines) on their surface with the carboxylic acid terminus of this compound.

Materials:

  • Pre-formed nanoparticles with surface amine groups

  • This compound

  • EDC and NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Centrifugation tubes

  • Ultracentrifuge (for nanoparticle pelleting)

Procedure:

  • Nanoparticle Preparation:

    • Prepare the nanoparticles with surface amine groups according to your established protocol.

    • Wash the nanoparticles by centrifugation and resuspension in Activation Buffer to remove any residual reactants from the formulation process.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution relative to the estimated number of amine groups on the nanoparticle surface.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Adjust the pH of the mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Washing and Quenching:

    • Pellet the nanoparticles by ultracentrifugation.

    • Remove the supernatant containing unreacted PEG and byproducts.

    • Resuspend the nanoparticle pellet in Quenching Buffer and incubate for 30 minutes to block any remaining reactive sites on the nanoparticle surface.

    • Wash the nanoparticles two more times by centrifugation and resuspension in a suitable storage buffer (e.g., PBS).

  • Characterization of Functionalized Nanoparticles:

    • Determine the change in nanoparticle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the amount of conjugated PEG using methods such as a TNBS assay for the reduction of free amines or by using a fluorescently labeled PEG.

Data Presentation: Expected Outcomes of this compound Modification

The following tables provide representative data on how the functionalization with amino-PEG-acid linkers can affect the physicochemical properties of nanoparticles and their drug delivery performance.

Table 1: Physicochemical Characterization of Nanoparticles Before and After Amino-PEG-acid Functionalization

Nanoparticle FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SDReference
Unmodified PLGA Nanoparticles155 ± 5.20.15 ± 0.02-26.2 ± 1.5
Amino-PEG-acid Modified PLGA Nanoparticles172 ± 6.10.12 ± 0.03-5.8 ± 0.8
Unmodified Liposomes110 ± 4.50.18 ± 0.04-35.4 ± 2.1
Amino-PEG-acid Modified Liposomes125 ± 5.80.15 ± 0.02-8.1 ± 1.2

Note: The increase in diameter and the shift of zeta potential towards neutral are indicative of successful PEGylation.

Table 2: Drug Loading and In Vitro Release from Amino-PEG-acid Functionalized Nanoparticles

FormulationDrugDrug Loading Efficiency (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)
Doxorubicin-loaded PLGA-PEG NanoparticlesDoxorubicin5.2 ± 0.485.3 ± 3.725.6 ± 2.155.2 ± 4.3
Paclitaxel-loaded Liposomes-PEGPaclitaxel3.8 ± 0.391.2 ± 2.918.9 ± 1.842.7 ± 3.5

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the protocols.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification A This compound C Activated Amino-PEG23-NHS Ester A->C 15-30 min, RT B EDC/NHS B->C E Conjugated Molecule C->E 2-4h, RT, pH 7.2-7.5 D Amine-containing Therapeutic Molecule D->E F Quenching E->F G Dialysis / SEC F->G H Purified Conjugate G->H G cluster_activation Activation of PEG Linker cluster_conjugation Nanoparticle Conjugation cluster_purification Purification & Characterization A This compound C Activated PEG-NHS Ester A->C 15 min, RT B EDC/NHS B->C E PEGylated Nanoparticles C->E 2h, RT, pH 7.2-7.5 D Amine-functionalized Nanoparticles D->E F Centrifugation & Quenching E->F G Washing F->G H Characterization (DLS) G->H I Functionalized Nanoparticles H->I

References

Troubleshooting & Optimization

Troubleshooting low yield in Amino-PEG23-acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in Amino-PEG23-acid conjugation to carboxyl-containing molecules. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My conjugation yield is significantly lower than expected. What are the most common causes?

Low conjugation yield in an this compound reaction with a carboxylated molecule is often traced back to a few critical factors:

  • Suboptimal pH Control: The EDC/NHS chemistry for amide bond formation is highly pH-dependent. There are two distinct optimal pH ranges for the activation and conjugation steps. Using a single, non-ideal pH for the entire process can drastically reduce efficiency.[1][2]

  • Hydrolysis of Reagents: Both EDC and the activated NHS-ester intermediate are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases significantly with higher pH.[2] This breakdown of key components is a major contributor to low yields.

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to degradation and loss of activity, resulting in a failed or inefficient reaction.[3]

  • Inappropriate Buffer Choice: The use of buffers containing primary amines (e.g., Tris, Glycine) or carboxylates is a common pitfall. These buffer components will compete with the this compound for the activated carboxyl groups, leading to significantly reduced yields of the desired conjugate.[1]

  • Incorrect Stoichiometry: The molar ratio of the this compound, the carboxylated molecule, EDC, and NHS is crucial. An insufficient excess of any component can lead to an incomplete reaction.

Q2: What is the optimal pH for the activation and conjugation steps?

For optimal results, a two-step pH process is recommended:

  • Activation Step: The activation of the carboxylic acid groups on your target molecule with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common choice for this step is a MES buffer.

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the this compound is most efficient at a pH of 7.2-8.5 . After the activation step, the pH should be raised to this range before adding the this compound. A phosphate-buffered saline (PBS) is a suitable buffer for this stage.

Q3: How can I minimize the hydrolysis of my reagents?

To combat the detrimental effects of hydrolysis:

  • Use Fresh Reagents: Always use freshly prepared solutions of EDC and NHS. EDC is particularly prone to hydrolysis.

  • Proper Storage: Store EDC and NHS desiccated at -20°C. Allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Control Reaction Time: The NHS-ester has a limited half-life in aqueous solutions, which decreases as the pH increases. For example, at pH 7, the half-life is 4-5 hours, but at pH 8.6, it drops to only 10 minutes. Therefore, the conjugation step should be performed promptly after the activation step.

Q4: What are the recommended molar ratios for the reactants?

The optimal molar ratios can be molecule-dependent and may require some empirical optimization. However, a good starting point is a molar excess of the activating agents and the Amino-PEG-acid relative to the carboxyl-containing molecule.

ReactantMolar Ratio (relative to Carboxylated Molecule)Rationale
EDC 1.2 - 2.0 equivalentsDrives the activation of the carboxyl groups.
NHS 1.2 - 2.0 equivalentsStabilizes the activated intermediate, converting it to a more stable NHS-ester.
This compound 1.5 - 2.0 equivalentsEnsures complete reaction with the activated carboxyl groups.

Q5: How can I tell if my conjugation reaction has been successful?

Several analytical techniques can be employed to assess the success of the conjugation:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to identify the formation of the desired conjugate and to monitor the disappearance of the starting materials.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): If your carboxylated molecule is a protein, a successful conjugation will result in a noticeable shift in its molecular weight on the gel.

  • HPLC (High-Performance Liquid Chromatography): Both size-exclusion (SEC) and reversed-phase (RP-HPLC) chromatography can be used to separate the PEGylated product from the unreacted starting materials.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For smaller molecules, NMR can be used to confirm the formation of the new amide bond.

Q6: What is the best way to purify my final conjugate?

The choice of purification method will depend on the properties of your target molecule and the unreacted components. Common techniques include:

  • Dialysis or Ultrafiltration: These methods are effective for removing small molecule impurities like excess EDC, NHS, and unreacted this compound from a larger conjugated molecule (e.g., a protein).

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is very effective at removing unreacted PEG and other small molecules from the larger conjugate.

  • Ion-Exchange Chromatography (IEX): The PEG chain can shield charges on the surface of a protein, altering its binding properties to an IEX resin. This can be exploited to separate the PEGylated protein from the un-PEGylated form.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Carboxylated Molecule

Objective: To covalently couple this compound to a molecule containing carboxylic acid groups.

Materials:

  • Carboxylated molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.

    • Dissolve the carboxylated molecule in the Activation Buffer.

    • Dissolve the this compound in the Conjugation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC (1.2-2.0 molar excess) to the solution of the carboxylated molecule.

    • Immediately add NHS (1.2-2.0 molar excess) to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Adjust the pH of the activated molecule solution to 7.2-7.5 by adding Conjugation Buffer.

    • Immediately add the this compound solution (1.5-2.0 molar excess) to the activated molecule.

    • Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, SEC, or IEX to remove unreacted reagents and byproducts.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_side_reactions Side Reactions (Low Yield) Carboxyl_Molecule Carboxyl-containing Molecule Activated_Intermediate O-acylisourea intermediate Carboxyl_Molecule->Activated_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Amine-reactive NHS-ester Activated_Intermediate->NHS_Ester + NHS Hydrolysis_EDC EDC Hydrolysis Activated_Intermediate->Hydrolysis_EDC Final_Conjugate Final Conjugate NHS_Ester->Final_Conjugate + this compound Hydrolysis_NHS NHS-ester Hydrolysis NHS_Ester->Hydrolysis_NHS Amino_PEG This compound

Caption: Workflow for this compound conjugation via EDC/NHS chemistry.

G cluster_reagents Reagent Issues cluster_buffer Buffer & pH Issues cluster_conditions Reaction Conditions cluster_outcome Outcome Start Low Conjugation Yield Check_Reagents Are EDC/NHS fresh? Stored properly? Start->Check_Reagents Check_Buffer Buffer contains amines? (e.g., Tris, Glycine) Start->Check_Buffer Check_pH Is a two-step pH protocol being used? Start->Check_pH Check_Stoichiometry Are molar ratios optimized? Start->Check_Stoichiometry Reagent_Solution Use fresh reagents. Equilibrate before opening. Check_Reagents->Reagent_Solution No Check_Reagents->Check_Buffer Yes Success Improved Yield Reagent_Solution->Success Buffer_Solution Use non-amine buffers. (e.g., MES, PBS) Check_Buffer->Buffer_Solution Yes Check_Buffer->Check_pH No Buffer_Solution->Success pH_Solution Activate at pH 4.5-6.0. Conjugate at pH 7.2-8.5. Check_pH->pH_Solution No Check_pH->Check_Stoichiometry Yes pH_Solution->Success Stoichiometry_Solution Increase molar excess of EDC/NHS and Amino-PEG. Check_Stoichiometry->Stoichiometry_Solution No Stoichiometry_Solution->Success

Caption: Troubleshooting flowchart for low yield in this compound conjugation.

References

Technical Support Center: Purification of Amino-PEG23-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Amino-PEG23-acid conjugates from unreacted linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a heterobifunctional linker containing a terminal amine group and a terminal carboxylic acid, connected by a 23-unit polyethylene glycol (PEG) spacer.[1][2] This hydrophilic PEG chain enhances solubility and reduces steric hindrance in bioconjugation reactions.[3] After a conjugation reaction, it is crucial to remove any unreacted this compound linker to ensure the purity of the final conjugate, which is essential for accurate downstream applications and analysis.[3]

Q2: What are the common methods for purifying this compound conjugates from unreacted linkers?

The choice of purification method depends on the properties of the molecule to which the this compound is conjugated (e.g., protein, peptide, small molecule). Common methods exploit differences in size, charge, or hydrophobicity between the conjugate and the free linker. These include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Dialysis/Ultrafiltration: Separates molecules based on size using a semi-permeable membrane.

  • Tangential Flow Filtration (TFF): A rapid and scalable method for concentration and diafiltration.

Q3: How do I choose the best purification method for my specific conjugate?

The selection of the optimal purification method is guided by the physicochemical properties of your target molecule and the unreacted linker. The following decision-making workflow can help you choose the most appropriate technique.

G cluster_start Starting Point cluster_decision Primary Separation Principle cluster_methods Recommended Purification Methods start Crude Reaction Mixture (Conjugate + Unreacted Linker) size_diff Significant Size Difference? start->size_diff charge_diff Significant Charge Difference? size_diff->charge_diff No sec Size-Exclusion Chromatography (SEC) Dialysis / Ultrafiltration Tangential Flow Filtration (TFF) size_diff->sec Yes hydrophobicity_diff Significant Hydrophobicity Difference? charge_diff->hydrophobicity_diff No iex Ion-Exchange Chromatography (IEX) charge_diff->iex Yes rphplc Reversed-Phase HPLC (RP-HPLC) hydrophobicity_diff->rphplc Yes

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
Symptom Possible Cause Recommendation
Poor separation of conjugate and linker Inappropriate column choice: The exclusion limit of the column is not suitable for the size difference.For removing a small linker like this compound from a larger biomolecule, use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25).
Sample volume too large: Overloading the column reduces resolution.The sample volume should not exceed 30% of the total column bed volume for optimal separation.
Low recovery of the conjugate Non-specific binding to the column matrix: The conjugate may be interacting with the stationary phase.Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions.
Precipitation of the conjugate on the column: The conjugate is not soluble in the mobile phase.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.
Reversed-Phase HPLC (RP-HPLC)
Symptom Possible Cause Recommendation
Broad peaks for the conjugate Non-optimal chromatographic conditions: Slow kinetics on the stationary phase can cause peak broadening.Increase the column temperature to improve peak shape. Consider using a different stationary phase (e.g., C8 instead of C18) or adjusting the mobile phase composition.
Presence of impurities with similar hydrophobicity. Optimize the gradient elution to enhance separation.
Co-elution of conjugate and linker Insufficient difference in hydrophobicity. Modify the mobile phase gradient to be shallower, allowing for better separation. Experiment with different organic modifiers (e.g., isopropanol instead of acetonitrile).
Low recovery of the conjugate Irreversible binding to the column: Highly hydrophobic conjugates may bind strongly to the stationary phase.Use a less retentive column (e.g., C4). Add a small amount of a stronger organic solvent to the mobile phase.
Column is overloaded. Reduce the amount of sample injected onto the column.
Dialysis / Ultrafiltration
Symptom Possible Cause Recommendation
Unreacted linker still present after purification Incorrect Molecular Weight Cut-Off (MWCO) of the membrane: The MWCO is too close to the molecular weight of the linker.For this compound (MW ≈ 1100 g/mol ), use a dialysis membrane with a low MWCO, such as 1 kDa or 3 kDa, to ensure the linker can pass through while retaining the larger conjugate.
Insufficient dialysis time or buffer volume. Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume).
Loss of conjugated biomolecule The conjugate is passing through the membrane. Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your conjugate.
Non-specific binding to the membrane. Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose).

Experimental Protocols

Protocol 1: Purification by Size-Exclusion Chromatography (SEC)

This protocol is suitable for separating a large biomolecule conjugate from the smaller, unreacted this compound linker.

Materials:

  • SEC column with an appropriate molecular weight exclusion limit (e.g., G-25 desalting column).

  • Chromatography system (e.g., FPLC).

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • 0.22 µm filter for buffer and sample.

  • Low-protein-binding collection tubes.

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed purification buffer at the desired flow rate.

  • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.

  • Sample Loading: Load the filtered sample onto the equilibrated column. The sample volume should ideally be less than 5% of the column volume for optimal resolution.

  • Elution: Elute the sample with the purification buffer at a constant flow rate. The larger conjugate will elute first, followed by the smaller, unreacted linker.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate detection method.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or HPLC to confirm the purity of the conjugate.

G cluster_workflow SEC Purification Workflow A Column Equilibration B Sample Preparation (Filtration) A->B C Sample Loading B->C D Isocratic Elution C->D E Fraction Collection D->E F Analysis of Fractions (SDS-PAGE/HPLC) E->F

Caption: Workflow for SEC purification.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol is effective for purifying conjugates where there is a significant difference in hydrophobicity between the conjugate and the unreacted linker.

Materials:

  • RP-HPLC system with a suitable detector (e.g., UV, ELSD, or MS).

  • C18 or C8 analytical or semi-preparative column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample solvent (e.g., a mixture of Mobile Phase A and B).

Methodology:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the sample solvent and filter through a 0.22 µm syringe filter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound components. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Detection and Fraction Collection: Monitor the column effluent and collect fractions corresponding to the peaks of interest.

  • Analysis and Solvent Evaporation: Analyze the purity of the collected fractions. The solvent can be removed by lyophilization or evaporation.

G cluster_workflow RP-HPLC Purification Workflow A Column Equilibration B Sample Preparation A->B C Sample Injection B->C D Gradient Elution C->D E Fraction Collection D->E F Purity Analysis & Solvent Removal E->F G cluster_workflow Dialysis Purification Workflow A Prepare Dialysis Membrane B Load Sample A->B C Perform Dialysis with Stirring B->C D Buffer Exchange (2-3 times) C->D E Recover Purified Conjugate D->E

References

Removal of EDC and NHS byproducts after conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EDC/NHS conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during bioconjugation experiments, with a specific focus on the removal of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) byproducts.

Troubleshooting Guide

This guide addresses specific problems you may encounter after an EDC/NHS conjugation reaction.

Problem Possible Causes Solutions
Low Conjugation Efficiency Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, which increases with higher pH and temperature. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1][2]- Optimize reaction pH: The optimal pH range for NHS ester conjugation is typically 7.2-8.5.[2][3] - Control temperature: Perform the reaction at room temperature or 4°C for a defined period (e.g., 0.5 to 4 hours).[1] - Use fresh reagents: EDC and NHS are moisture-sensitive; ensure they are stored properly and brought to room temperature before opening to prevent condensation.
Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-ester.- Use non-amine, non-carboxylate buffers such as MES for the activation step (pH 4.5-6.0) and phosphate-buffered saline (PBS) for the conjugation step (pH 7.2-8.0).
Precipitation during reaction High concentration of EDC: Excessive EDC can sometimes lead to protein precipitation.- Reduce the molar excess of EDC in your reaction.
Protein aggregation: Changes in pH or the addition of reagents can cause some proteins to aggregate.- Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to conjugation.
Difficulty Removing Byproducts Inadequate purification method: The chosen method may not be suitable for the scale of your experiment or the nature of your conjugate.- Select an appropriate purification method based on the size difference between your conjugate and the byproducts (EDC-urea byproduct MW ~191.7 g/mol , NHS MW ~115.1 g/mol ). Common methods include dialysis, size exclusion chromatography (desalting columns), and tangential flow filtration (TFF).
Insufficient quenching: Unreacted EDC and NHS can continue to react or hydrolyze, complicating purification.- Quench the reaction to deactivate excess EDC and NHS. For EDC, a thiol-containing compound like 2-mercaptoethanol can be used. For NHS esters, hydroxylamine or a buffer containing primary amines (like Tris) can be added to a final concentration of 10-50 mM.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts of an EDC/NHS conjugation reaction?

A1: The primary byproducts are a soluble urea derivative from the reaction of EDC with the carboxyl group and the release of N-hydroxysuccinimide (NHS) upon amide bond formation. If the activated carboxyl group (O-acylisourea intermediate) reacts with water instead of an amine, the carboxyl group is regenerated, and an N-unsubstituted urea is formed.

Q2: How can I tell if my EDC or NHS reagents have gone bad?

A2: Both EDC and NHS are sensitive to moisture. Hydrolyzed NHS esters will not efficiently react with primary amines. You can assess the reactivity of an NHS ester reagent by measuring its absorbance at 260-280 nm before and after intentional hydrolysis with a strong base. An increase in absorbance after hydrolysis indicates that the reagent was active. For EDC, reduced conjugation efficiency is a primary indicator of degradation. Always use freshly opened or properly stored reagents.

Q3: What are the most effective methods for removing EDC and NHS byproducts?

A3: The choice of purification method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC) / Desalting Columns: This is a rapid and effective method for separating the larger conjugate from small molecule byproducts.

  • Dialysis: Effective for removing small molecules, but it is a slower process. The molecular weight cutoff (MWCO) of the dialysis membrane should be chosen to retain your conjugate while allowing the small byproducts to diffuse out.

  • Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): This is a scalable method, particularly suitable for larger volumes and in manufacturing settings, for buffer exchange and removal of small molecule impurities.

Q4: Can I quench the EDC/NHS reaction? If so, how?

A4: Yes, quenching the reaction is a crucial step to stop the conjugation process and prevent side reactions.

  • To quench EDC, you can add a thiol-containing compound like 2-mercaptoethanol to a final concentration of about 20 mM.

  • To quench the NHS-ester reaction, you can add a reagent containing a primary amine, such as Tris, glycine, or hydroxylamine, to a final concentration of 10-50 mM. Hydroxylamine is often preferred as it results in the formation of a hydroxamate, which modifies the original carboxyl group.

Q5: How can I quantify the removal of byproducts?

A5: For rigorous quantification, especially in drug development, analytical methods like LC-MS/MS can be developed to detect and quantify residual EDC and its urea byproduct (EDU). For routine laboratory-scale experiments, successful removal is often inferred from the purification method's principles (e.g., size exclusion) and confirmed by the performance of the conjugate in downstream applications.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using EDC/NHS with Quenching

This protocol is designed for the sequential coupling of two proteins, minimizing self-conjugation of the second protein.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amine groups)

  • EDC

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent for EDC: 2-Mercaptoethanol

  • Quenching Reagent for NHS: Hydroxylamine-HCl

  • Desalting Columns

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add EDC (e.g., final concentration of 2 mM) and NHS or Sulfo-NHS (e.g., final concentration of 5 mM).

    • Incubate for 15 minutes at room temperature.

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess quenching reagent and inactivated crosslinker using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein #2:

    • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

    • Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching of NHS Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.

  • Final Purification:

    • Purify the final conjugate using a desalting column or another appropriate size-based purification method to remove quenching reagents and byproducts.

Protocol 2: General Purification of Conjugate using a Desalting Column

This protocol describes the general workflow for removing small molecule byproducts after a conjugation reaction.

Materials:

  • Conjugation reaction mixture

  • Desalting column with an appropriate molecular weight cutoff

  • Equilibration/Elution Buffer (e.g., PBS)

Procedure:

  • Column Equilibration:

    • Equilibrate the desalting column with your desired buffer according to the manufacturer's instructions. This typically involves passing several column volumes of the buffer through the column.

  • Sample Loading:

    • Apply the entire volume of your conjugation reaction mixture to the top of the equilibrated column.

  • Elution:

    • Begin eluting your sample with the equilibration buffer. The larger conjugate will pass through the column more quickly (in the void volume), while the smaller EDC and NHS byproducts will be retained by the resin and elute later.

  • Fraction Collection:

    • Collect fractions as the sample elutes from the column. The protein-containing fractions can be identified by monitoring the absorbance at 280 nm. Note that free NHS also absorbs at 260-280 nm, so fractions should be further analyzed if precise separation is critical.

  • Pooling and Concentration:

    • Pool the fractions containing your purified conjugate. If necessary, concentrate the sample using an appropriate method.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_quenching1 EDC Quenching cluster_purification1 Intermediate Purification cluster_conjugation Conjugation Step cluster_quenching2 NHS Quenching cluster_purification2 Final Purification A 1. Dissolve Protein #1 in Activation Buffer B 2. Add EDC and NHS A->B C 3. Incubate 15 min at RT B->C D 4. Add 2-Mercaptoethanol C->D E 5. Desalting Column (Optional) D->E F 6. Add Protein #2 E->F G 7. Incubate 2 hours at RT F->G H 8. Add Hydroxylamine G->H I 9. Desalting Column H->I J Purified Conjugate I->J

Caption: Workflow for a two-step EDC/NHS protein conjugation.

purification_workflow Start Conjugation Reaction Mixture Equilibrate 1. Equilibrate Desalting Column Start->Equilibrate Load 2. Load Sample onto Column Equilibrate->Load Elute 3. Elute with Buffer Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Pool Conjugate Fractions Collect->Analyze End Purified Conjugate Analyze->End

Caption: General purification workflow using a desalting column.

References

Impact of buffer choice on Amino-PEG23-acid reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG23-acid. The information is designed to address specific issues that may be encountered during conjugation experiments and to provide a deeper understanding of the impact of buffer choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for coupling this compound to a primary amine-containing molecule?

The coupling of this compound to a primary amine involves a two-step process. First, the carboxylic acid group of this compound is activated, typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This activation step forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester reacts with a primary amine on the target molecule to form a stable amide bond.[3]

Q2: What is the optimal pH for the reaction between an activated this compound (NHS ester) and a primary amine?

The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[4] The recommended pH range is typically between 7.2 and 8.5.[3] At a pH below this range, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the reaction. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which reduces the overall yield of the desired conjugate.

Q3: Which buffers are recommended for this reaction, and which should be avoided?

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, and carbonate/bicarbonate buffer are commonly used for NHS ester coupling reactions within the optimal pH range of 7.2-8.5. HEPES buffer can also be a suitable choice.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.

Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

Low reaction yield is a common issue that can arise from several factors. Here is a systematic guide to troubleshooting:

  • Suboptimal pH: Verify the pH of your reaction buffer. The optimal range of 7.2-8.5 is critical.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at higher pH values. Ensure that the activated this compound is used promptly after preparation.

  • Inactive Reagents: Ensure that your EDC and NHS are fresh and have been stored under anhydrous conditions to prevent degradation.

  • Buffer Composition: Confirm that your buffer does not contain primary amines.

  • Molar Ratio of Reactants: The molar ratio of the activated PEG to the amine-containing molecule can significantly impact the reaction efficiency. An excess of the activated PEG is often used to drive the reaction to completion.

Troubleshooting Guide

Problem Possible Cause Solution
Low Conjugation Yield Incorrect reaction pH.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Hydrolysis of the NHS-activated PEG.Prepare the activated this compound immediately before use. Minimize the reaction time at higher pH values.
Inactive EDC or NHS.Use fresh, high-quality EDC and NHS stored under anhydrous conditions.
Presence of primary amines in the buffer.Use a non-amine-containing buffer such as PBS, borate, or carbonate buffer.
Insufficient molar excess of activated PEG.Optimize the molar ratio of activated PEG to the target molecule. A 5 to 20-fold molar excess of the PEG reagent is a common starting point.
Precipitation in the Reaction Mixture Poor solubility of the reactants or product.Consider using a water-soluble Sulfo-NHS for activation to improve the solubility of the activated PEG. The PEG chain on this compound generally enhances water solubility.
Protein aggregation.Optimize the reaction conditions such as protein concentration, temperature, and buffer composition.
Difficulty in Purifying the Conjugate Inefficient separation of unreacted PEG.Utilize an appropriate purification method based on the size and properties of your conjugate. Size exclusion chromatography (SEC) is often effective for removing unreacted PEG.
Co-elution of product and starting material.Optimize the chromatography conditions (e.g., gradient, column chemistry) for better resolution.

Quantitative Data on Reaction Kinetics

The choice of buffer and, more specifically, the pH, has a direct and quantifiable impact on the reaction kinetics, primarily by influencing the stability of the NHS ester.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~180-210 minutes
8.5Room Temperature~130-180 minutes
8.6410 minutes
9.0Room Temperature~110-125 minutes

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Note: These values are illustrative and can vary depending on the specific NHS ester and reaction conditions.

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound

This protocol describes the activation of the carboxylic acid group of this compound followed by its conjugation to a primary amine-containing molecule.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing target molecule

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Conjugation Buffer.

    • Alternatively, the activated this compound can be purified from the activation reagents using a desalting column equilibrated with the Conjugation Buffer.

    • Add the amine-containing target molecule to the activated this compound solution. A molar excess of the activated PEG is often used.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography, to remove unreacted PEG and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification This compound This compound Activated_PEG Amino-PEG23-NHS Ester This compound->Activated_PEG 15-30 min Room Temp EDC_NHS EDC / NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_PEG Conjugation Conjugation (Conjugation Buffer, pH 7.2-8.5) Activated_PEG->Conjugation Target_Molecule Amine-containing Target Molecule Target_Molecule->Conjugation Conjugate PEGylated Product Conjugation->Conjugate 1-4 hours Room Temp Purification Purification (e.g., SEC) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Experimental workflow for the two-step conjugation of this compound.

ph_effect cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 8.5) pH pH Protonated_Amine Protonated Amine (-NH3+) (Non-nucleophilic) pH->Protonated_Amine Decreases Stable_NHS Stable NHS Ester pH->Stable_NHS < 7 Deprotonated_Amine Deprotonated Amine (-NH2) (Nucleophilic) pH->Deprotonated_Amine Increases Moderate_Hydrolysis Moderate NHS Ester Hydrolysis pH->Moderate_Hydrolysis 7.2-8.5 Rapid_Hydrolysis Rapid NHS Ester Hydrolysis (Reduced Yield) pH->Rapid_Hydrolysis > 8.5 Slow_Reaction Slow Reaction Rate Protonated_Amine->Slow_Reaction Fast_Reaction Fast Reaction Rate Deprotonated_Amine->Fast_Reaction Very_Fast_Reaction Very Fast Reaction Rate Deprotonated_Amine_High Deprotonated Amine (-NH2) Deprotonated_Amine_High->Very_Fast_Reaction

Caption: The impact of pH on amine reactivity and NHS ester stability.

References

Strategies to minimize hydrolysis of activated Amino-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for activated Amino-PEG23-acid. This guide is designed for researchers, scientists, and drug development professionals to provide strategies for minimizing hydrolysis and ensuring successful conjugation experiments. Activated PEG reagents, particularly those with N-hydroxysuccinimide (NHS) esters, are highly susceptible to hydrolysis, which can lead to reduced reaction efficiency and inconsistent results.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the handling and use of activated this compound, which for the purpose of this guide is assumed to be an amine-reactive N-hydroxysuccinimide (NHS) ester.

Q1: My PEGylation reaction has a very low yield. What could be the cause?

A1: Low conjugation efficiency is a common problem and is often linked to the hydrolysis of the activated NHS ester.[1] The NHS ester group readily reacts with water, becoming non-reactive towards the primary amines on your target molecule.[2] Several factors can contribute to this:

  • Improper Storage: The reagent is highly sensitive to moisture.[3][4] Storing the reagent at -20°C with a desiccant is critical.[3]

  • Reagent Handling: Allowing the vial to warm to room temperature before opening is crucial to prevent condensation. Preparing stock solutions for later use is not recommended as the NHS-ester hydrolyzes quickly once dissolved.

  • Reaction pH: The pH of the reaction buffer is a critical factor. While the reaction with primary amines is more efficient at a slightly basic pH (7.0-8.5), the rate of hydrolysis also increases significantly at higher pH values.

  • Buffer Composition: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your target molecule for the activated PEG, reducing your yield.

Q2: How can I tell if my activated PEG reagent has hydrolyzed?

A2: You can assess the reactivity of your NHS ester reagent using a simple spectrophotometric test. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a strong absorbance at 260 nm. By comparing the absorbance of a solution of your reagent before and after intentional, rapid hydrolysis with a dilute base (e.g., 0.5-1.0 N NaOH), you can determine if the reagent is still active. A significant increase in absorbance after adding the base indicates that the reagent was active.

Q3: What is the optimal pH for my conjugation reaction?

A3: The optimal pH is a trade-off between maximizing the reaction with the amine and minimizing hydrolysis. The primary amine on your target molecule needs to be in its unprotonated form to be reactive, which is favored at a pH above its pKa. However, the hydrolysis rate of the NHS ester increases dramatically with pH. For most proteins, a pH range of 7.2-8.5 is a good starting point. It is often necessary to perform small-scale trial reactions at different pH values to find the optimal condition for your specific molecule.

Q4: How quickly does the activated PEG hydrolyze in solution?

A4: The rate of hydrolysis is highly dependent on the pH of the aqueous solution. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9. This underscores the importance of using the dissolved reagent immediately.

Data Presentation: Impact of pH on Hydrolysis

The stability of the activated NHS ester is critically dependent on the pH of the buffer. The following table summarizes the approximate half-life of a typical PEG-NHS ester at different pH values at room temperature.

pHApproximate Half-LifeStability
6.0Several hoursRelatively Stable
7.0~ 1-7 hoursModerately Stable
7.4> 120 minutesUse promptly
8.0~ 36 minutesUnstable
8.5~ 20-30 minutesHighly Unstable
9.0< 10 minutesVery Unstable

Note: These values are approximate and can vary based on buffer composition, temperature, and the specific structure of the PEG reagent.

Key Experimental Protocols

Protocol 1: Recommended Handling and Dissolution of Activated this compound

This protocol is designed to minimize hydrolysis during reagent preparation.

  • Equilibration: Before opening, allow the vial of the PEG-NHS ester to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture from condensing inside the vial.

  • Weighing: Weigh the desired amount of the reagent into a clean, dry tube. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Immediately before use, dissolve the weighed reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for storage.

  • Reaction Addition: Add the dissolved PEG solution to your protein or molecule solution in an amine-free buffer (e.g., PBS) at the desired pH (typically 7.2-8.0). The final concentration of the organic solvent should generally be less than 10% of the total reaction volume.

Protocol 2: Quantification of NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This method allows for a quick assessment of the reagent's activity by measuring the amount of released NHS.

  • Materials:

    • PEG-NHS ester reagent

    • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

    • 0.5 N NaOH

    • UV-Vis Spectrophotometer and quartz cuvettes

  • Procedure:

    • Prepare a solution of the PEG-NHS ester (e.g., 1-2 mg/mL) in the amine-free buffer. Prepare a "control" cuvette with only the buffer.

    • Immediately zero the spectrophotometer at 260 nm using the control cuvette.

    • Measure the initial absorbance (A_initial) of the PEG-NHS ester solution at 260 nm.

    • To a known volume (e.g., 1 mL) of the reagent solution, add a small volume (e.g., 100 µL) of 0.5 N NaOH to rapidly hydrolyze the ester.

    • Vortex for 30 seconds and promptly (within 1 minute) measure the final absorbance (A_final) at 260 nm.

  • Interpretation:

    • If A_final > A_initial , the reagent is active.

    • If A_final ≈ A_initial , the reagent has likely fully hydrolyzed and is inactive.

Visualizations

Hydrolysis vs. Conjugation Pathway

The following diagram illustrates the competing reactions for the activated PEG-NHS ester in an aqueous buffer. The desired pathway is the aminolysis reaction with the target molecule, while the undesired pathway is hydrolysis.

G reagent Activated PEG-NHS Ester product PEGylated Molecule (Stable Amide Bond) reagent->product Aminolysis (Desired Reaction) hydrolyzed Hydrolyzed PEG-Acid (Inactive) reagent->hydrolyzed Hydrolysis (Competing Reaction) amine Primary Amine (Target Molecule) amine->product water Water (H₂O) water->hydrolyzed

Caption: Competing reaction pathways for an activated PEG-NHS ester.

Workflow for Minimizing Hydrolysis

This workflow outlines the critical steps and decisions from reagent storage to the final conjugation reaction to ensure maximal reactivity.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase storage Store Reagent -20°C with Desiccant equilibrate Equilibrate Vial to Room Temperature storage->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF Immediately Before Use equilibrate->dissolve reaction Add PEG Solution to Target Molecule dissolve->reaction Use Immediately buffer_prep Prepare Amine-Free Buffer (pH 7.2-8.0) buffer_prep->reaction quench Quench Reaction (e.g., add Tris/Glycine) reaction->quench

Caption: Recommended experimental workflow to minimize hydrolysis.

References

How to handle solubility issues with Amino-PEG23-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues with Amino-PEG23-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a heterobifunctional linker molecule featuring a primary amine group (-NH2) at one end and a carboxylic acid group (-COOH) at the other, connected by a hydrophilic 23-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the sequential conjugation of two different molecules. The long, flexible, and water-soluble PEG chain enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and can prolong its circulation half-life in vivo by providing a "stealth" effect that minimizes recognition by the immune system.[2][3]

Q2: What factors influence the solubility of my this compound conjugate?

A2: The solubility of an this compound conjugate is determined by a combination of factors:

  • Properties of the Conjugated Molecule: The inherent hydrophobicity or hydrophilicity of the molecule you have attached to the PEG linker is a primary driver of the conjugate's overall solubility. Highly hydrophobic molecules can significantly decrease aqueous solubility.[4][5]

  • pH of the Solution: this compound itself is zwitterionic, possessing both a basic amine and an acidic carboxyl group. The net charge of the conjugate, and therefore its solubility, will change with the pH of the solution. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero, as this can promote aggregation.

  • Concentration: Higher concentrations of the conjugate can lead to aggregation and precipitation, especially for molecules with a tendency to self-associate.

  • Solvent System: The choice of solvent (e.g., water, buffer, organic co-solvent) and the presence of salts can significantly impact solubility.

  • Temperature: While gentle heating can sometimes aid in dissolution, excessive heat can denature protein or peptide conjugates and lead to irreversible aggregation.

Q3: What are the best practices for storing and handling this compound to prevent solubility issues?

A3: To maintain the integrity and reactivity of this compound and similar reactive linkers, proper storage and handling are crucial:

  • Storage Conditions: Store the lyophilized powder at or below -15°C in a desiccated environment, protected from light. The container should be sealed under an inert gas like argon or nitrogen.

  • Handling: Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which can hydrolyze the reactive ends.

  • Weighing: Weigh out the required amount quickly and reseal the container promptly, purging with inert gas if possible.

  • Stock Solutions: For frequent use, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and store it in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound conjugates.

Problem 1: The lyophilized conjugate powder does not dissolve in aqueous buffer.

Possible Causes:

  • The conjugated molecule is highly hydrophobic.

  • The pH of the buffer is close to the isoelectric point (pI) of the conjugate.

  • The concentration is too high.

Solutions:

  • Initial Assessment: First, assess the properties of your conjugated molecule. Calculate the net charge of the peptide or protein at the buffer's pH to estimate if you are near the pI.

  • pH Adjustment:

    • If the conjugate is basic (net positive charge), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid) and then dilute with your buffer.

    • If the conjugate is acidic (net negative charge), attempt to dissolve it in a slightly basic solution (e.g., 0.1 M ammonium bicarbonate).

  • Use of Co-solvents: For neutral or very hydrophobic conjugates, dissolve the powder in a minimal amount of a water-miscible organic solvent first. Recommended starting solvents are DMSO or DMF. Once dissolved, add the aqueous buffer dropwise while gently vortexing. If the solution becomes turbid, you have reached the solubility limit.

  • Physical Assistance:

    • Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution. Use short bursts (e.g., 3 x 10 seconds) and cool the sample on ice in between to prevent heating.

    • Gentle Heating: Warming the solution to 30-40°C may improve solubility, but use this with caution for temperature-sensitive molecules.

Problem 2: The conjugate precipitates out of solution after initial dissolution or during storage.

Possible Causes:

  • Aggregation over time.

  • Change in pH or temperature.

  • Buffer incompatibility.

Solutions:

  • Optimize Storage Buffer:

    • Add stabilizing excipients to your storage buffer. Common stabilizers include:

      • Sugars/Polyols: Sucrose or glycerol (5-10% v/v) can improve stability.

      • Amino Acids: L-Arginine (e.g., 50 mM) can help prevent aggregation.

      • Non-ionic Detergents: A very low concentration of Tween-20 (e.g., 0.01%) can prevent hydrophobic interactions.

  • Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any small, pre-existing aggregates that could seed further precipitation.

  • Storage: Store the conjugate solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Data Presentation

Table 1: Recommended Solvents for this compound and its Conjugates

SolventUse CaseRecommendations & Cautions
Sterile Water or Aqueous Buffers (e.g., PBS) Initial attempt for most conjugates, especially if the conjugated molecule is hydrophilic.Adjust pH to be at least 1-2 units away from the conjugate's isoelectric point for optimal solubility.
Dilute Acetic Acid (10-30%) For basic conjugates (net positive charge).After dissolution, dilute slowly with the final aqueous buffer.
Dilute Ammonium Bicarbonate or NH4OH For acidic conjugates (net negative charge).Do not use with cysteine-containing peptides as high pH can promote disulfide bond scrambling. After dissolution, dilute slowly.
Dimethyl Sulfoxide (DMSO) Excellent for dissolving hydrophobic conjugates and for preparing high-concentration stock solutions.Use anhydrous grade. DMSO is hygroscopic. Avoid for conjugates with oxidation-sensitive residues (e.g., Met, Trp, Cys) if possible.
Dimethylformamide (DMF) An alternative to DMSO for dissolving hydrophobic conjugates.Use anhydrous grade. Can be a better choice for cysteine-containing peptides than DMSO.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Novel this compound Conjugate

This protocol provides a systematic workflow for dissolving a new or challenging conjugate.

  • Preparation:

    • Allow the lyophilized conjugate to equilibrate to room temperature in a desiccator before opening.

    • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Solubility Test (Recommended):

    • Use a small, representative aliquot of the powder for initial testing.

    • Calculate the net charge of the conjugate at neutral pH.

  • Solubilization Workflow:

    • Step A (Aqueous Buffer): Add a small amount of sterile water or your target buffer (e.g., PBS, pH 7.4) to a small amount of the conjugate to create a concentrated slurry. Gently vortex. If it dissolves, add the remaining buffer to reach the final concentration.

    • Step B (pH Adjustment): If Step A fails, based on the calculated net charge, add a small volume of dilute acid (for basic conjugates) or base (for acidic conjugates) to the slurry. If dissolution occurs, slowly neutralize by adding your target buffer.

    • Step C (Organic Co-solvent): If Steps A and B fail, use a fresh aliquot of the lyophilized powder. Add a minimal volume of anhydrous DMSO or DMF to dissolve the powder completely. Then, add the target aqueous buffer drop-by-drop to the dissolved conjugate while gently mixing.

  • Final Steps:

    • Once dissolved, sonicate briefly in a cool water bath if any particulates are visible.

    • Sterile filter the final solution through a 0.22 µm filter.

Protocol 2: Characterization of Conjugate Aggregation by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the molar mass and aggregation state of your conjugate.

  • System Setup:

    • An HPLC system with a size-exclusion column appropriate for the expected molecular weight range of your conjugate and potential aggregates.

    • In-line detectors: UV, MALS, and a differential refractive index (dRI) detector.

  • Mobile Phase: Use a filtered and degassed buffer that is known to solubilize your conjugate without promoting aggregation (e.g., PBS).

  • Sample Preparation: Prepare the conjugate sample in the mobile phase buffer at a known concentration (typically 1-2 mg/mL). Filter the sample through a low-binding 0.1 µm filter before injection.

  • Data Acquisition: Inject the sample onto the SEC column and collect data from all detectors.

  • Data Analysis: Use specialized software (e.g., ASTRA) to analyze the data. The combination of UV and dRI signals allows for the determination of the protein and PEG content, while the MALS detector provides the absolute molar mass of the species eluting from the column. This allows for the clear identification and quantification of monomeric conjugate, as well as soluble aggregates and fragments.

Visualizations

Logical Workflow for Solubilization

Solubilization_Workflow start Start with Lyophilized This compound Conjugate test_aqueous Attempt to Dissolve in Aqueous Buffer (e.g., PBS) start->test_aqueous dissolved Soluble Proceed with Experiment test_aqueous->dissolved Yes check_charge Insoluble: Calculate Net Charge of Conjugate test_aqueous->check_charge No acidic_path Net Charge < 0 (Acidic) Try Basic Buffer (NH4HCO3) check_charge->acidic_path Acidic basic_path Net Charge > 0 (Basic) Try Acidic Buffer (AcOH) check_charge->basic_path Basic neutral_path Net Charge = 0 or Hydrophobic Use Organic Co-solvent check_charge->neutral_path Neutral/Hydrophobic test_ph Soluble? acidic_path->test_ph basic_path->test_ph test_organic Soluble? neutral_path->test_organic dilute Slowly Dilute with Aqueous Buffer test_ph->dilute Yes troubleshoot Insoluble Consider Formulation with Excipients test_ph->troubleshoot No test_organic->dilute Yes test_organic->troubleshoot No final_check Precipitation? dilute->final_check final_check->dissolved No final_check->troubleshoot Yes

Caption: A step-by-step decision tree for solubilizing this compound conjugates.

Troubleshooting Aggregation Pathway

Aggregation_Troubleshooting start Aggregation Observed (Precipitation/Turbidity) characterize Characterize Aggregates (e.g., SEC-MALS, DLS) start->characterize cause_concentration High Concentration characterize->cause_concentration cause_ph pH near Isoelectric Point (pI) characterize->cause_ph cause_buffer Buffer/Storage Conditions characterize->cause_buffer cause_temp Temperature Stress characterize->cause_temp sol_concentration Reduce Working Concentration cause_concentration->sol_concentration sol_ph Adjust pH away from pI (by 1-2 units) cause_ph->sol_ph sol_buffer Add Stabilizing Excipients (Arginine, Glycerol, etc.) cause_buffer->sol_buffer sol_temp Optimize Temperature (e.g., work at 4°C) cause_temp->sol_temp

Caption: A logical pathway for diagnosing and solving aggregation issues.

References

Validation & Comparative

Characterizing Amino-PEG23-Acid Conjugates: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. The covalent attachment of polyethylene glycol (PEG) linkers, such as Amino-PEG23-acid, can improve the pharmacokinetic properties of therapeutic molecules. Mass spectrometry is an indispensable tool for confirming successful conjugation, determining molecular weight, and identifying the site of attachment. This guide provides a comparative overview of two primary mass spectrometry techniques—Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)—for the analysis of this compound conjugates, complete with experimental protocols and data presentation.

Introduction to this compound Conjugation

This compound is a hydrophilic, monodisperse PEG linker containing a terminal amino group and a terminal carboxylic acid.[1][2] The amino group can be conjugated to molecules with available carboxylic acids, activated esters, or other carbonyl groups, while the carboxylic acid can react with primary amines to form stable amide bonds.[1][2] This linker is often utilized in the development of antibody-drug conjugates and other targeted therapeutics. The precise mass of the this compound linker is a critical parameter in mass spectrometry analysis, with a molecular weight of approximately 1102.31 g/mol and an exact mass of about 1101.6506 Da.[1]

Mass Spectrometry Techniques for Conjugate Characterization

The two most prominent mass spectrometry techniques for analyzing PEGylated biomolecules are Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS).

Electrospray Ionization (ESI-MS) is a soft ionization technique that produces multiply charged ions from analytes in solution. This characteristic allows for the analysis of large molecules on mass spectrometers with a lower mass-to-charge (m/z) range. ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures prior to mass analysis, which is particularly useful for analyzing conjugation reaction products.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. MALDI-TOF (Time-of-Flight) MS is known for its high mass range and sensitivity, making it well-suited for determining the molecular weight of intact conjugates.

The general workflow for characterizing an this compound conjugate by mass spectrometry involves several key steps, from sample preparation to data analysis.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Conjugation Peptide/Protein + This compound Conjugation Purification Purification of Conjugate Conjugation->Purification LC_Separation LC Separation (for ESI-MS) Purification->LC_Separation Optional Ionization Ionization (ESI or MALDI) Purification->Ionization LC_Separation->Ionization Mass_Analysis Mass Analysis (TOF, Orbitrap, etc.) Ionization->Mass_Analysis Deconvolution Spectral Deconvolution (for ESI-MS) Mass_Analysis->Deconvolution MW_Determination Molecular Weight Determination Mass_Analysis->MW_Determination Direct for MALDI Deconvolution->MW_Determination Fragmentation_Analysis Fragmentation Analysis (MS/MS) MW_Determination->Fragmentation_Analysis Site_Identification PEGylation Site Identification Fragmentation_Analysis->Site_Identification

General workflow for mass spectrometric characterization of this compound conjugates.

Comparison of ESI-MS and MALDI-MS for this compound Conjugate Analysis

FeatureESI-MS (LC-MS)MALDI-MS
Ionization Principle Produces multiply charged ions from solution.Produces predominantly singly charged ions from a solid matrix.
Coupling to LC Routinely coupled with LC for separation of complex mixtures.Typically a standalone technique for purified samples.
Sample State LiquidSolid (co-crystallized with matrix)
Molecular Weight Determination Requires deconvolution of multiply charged spectra.Direct measurement of singly charged ions.
Sensitivity High, in the femtomole to attomole range.High, in the femtomole to picomole range.
Tolerance to Buffers/Salts Low, requires volatile buffers.Higher tolerance to non-volatile salts and buffers.
Fragmentation (MS/MS) Readily performed for structural elucidation (e.g., CID, HCD).Possible with techniques like in-source decay (ISD) or post-source decay (PSD).
Key Advantages Excellent for complex mixtures, provides detailed structural information via LC-MS/MS, and is amenable to automation.Rapid analysis of purified samples, higher mass range, and simpler spectra for intact mass determination.
Key Disadvantages Complex spectra from multiple charge states, ion suppression effects.Potential for in-source fragmentation, challenges in analyzing complex mixtures without prior separation.

Experimental Protocols

ESI-MS Protocol for an this compound Peptide Conjugate
  • Sample Preparation : A stock solution of the purified peptide-PEG23-conjugate is prepared at 1 mg/mL in a 50:50 mixture of acetonitrile (ACN) and water. This is then diluted to a final concentration of 1-10 µM using the initial mobile phase conditions as the diluent.

  • Liquid Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A linear gradient from 5% to 60% Mobile Phase B over 15-20 minutes.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometer Settings (Q-TOF or Orbitrap) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 - 4.5 kV.

    • Source Temperature : 120-150 °C.

    • Mass Range : 300 - 2000 m/z.

    • Fragmentation (for MS/MS) : Collision-Induced Dissociation (CID) with normalized collision energy of 25-35.

  • Data Analysis : The resulting multiply charged spectrum is deconvoluted using appropriate software to determine the neutral mass of the conjugate. For MS/MS data, the fragment ions are analyzed to confirm the peptide sequence and identify the site of PEGylation.

MALDI-TOF-MS Protocol for an this compound Peptide Conjugate
  • Sample and Matrix Preparation :

    • Prepare a 1 mg/mL solution of the purified peptide-PEG23-conjugate in 50% ACN / 0.1% Trifluoroacetic Acid (TFA).

    • Prepare a saturated matrix solution. α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are suitable matrices. Dissolve 10 mg/mL in 50% ACN / 0.1% TFA.

  • Sample Spotting :

    • Mix the sample and matrix solutions in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • Mass Spectrometer Settings (TOF) :

    • Ionization Mode : Positive ion.

    • Laser : Nitrogen laser (337 nm).

    • Mode : Reflector mode for higher mass accuracy.

    • Mass Range : 500 - 5000 Da (or higher, depending on the conjugate).

  • Data Analysis : The mass spectrum will show a peak corresponding to the [M+H]+ ion of the conjugate. The molecular weight is determined directly from this peak.

Data Presentation and Interpretation

Intact Mass Analysis

The primary goal of intact mass analysis is to confirm the successful conjugation and determine the mass of the final product.

AnalyteTheoretical Monoisotopic Mass (Da)Observed Mass (ESI-QTOF) (Da)Observed Mass (MALDI-TOF) (Da)
Unconjugated Peptide1500.801500.791500.82
This compound1101.651101.661101.64
Peptide-PEG23 Conjugate2584.43 (after loss of H2O)2584.452584.48

Note: The theoretical mass of the conjugate is calculated assuming the formation of an amide bond between the peptide's carboxylic acid and the PEG's amine group, resulting in the loss of one water molecule (18.02 Da).

Fragmentation Analysis for Site Identification

Tandem mass spectrometry (MS/MS) is employed to pinpoint the exact location of the this compound linker on the peptide. This is achieved by fragmenting the precursor ion of the conjugate and analyzing the resulting product ions.

In the example of a peptide with a lysine residue, if the PEG linker is attached to the lysine side chain, the fragmentation pattern will show a characteristic mass shift in the fragment ions containing that lysine.

Fragmentation_Diagram cluster_peptide cluster_peg Peptide H₂N—[AA1]—[AA2]—[CO]—[NH]—[Lys(PEG)]—[AA4]—COOH b_ion b-ion series Peptide->b_ion N-terminal fragments y_ion y-ion series Peptide->y_ion C-terminal fragments PEG_structure ...—O—CH₂—CH₂—O—CH₂—CH₂—... PEG_fragment Characteristic loss of C₂H₄O units (44 Da) PEG_structure->PEG_fragment

Fragmentation patterns in MS/MS analysis.

The b and y ion series are the most common fragment ions observed from peptide fragmentation. By comparing the MS/MS spectra of the unconjugated peptide and the PEGylated conjugate, the modified amino acid can be identified by the mass shift of the corresponding fragment ions. The mass of the this compound linker (1101.65 Da) will be added to the mass of the modified residue.

In addition to peptide backbone fragmentation, the PEG chain itself can fragment, typically through the loss of ethylene glycol units (C₂H₄O), resulting in a series of peaks separated by approximately 44 Da. This characteristic pattern can further confirm the presence of the PEG linker.

Conclusion

Both ESI-MS and MALDI-MS are powerful techniques for the characterization of this compound conjugates. The choice between them depends on the specific analytical requirements.

  • LC-ESI-MS is the preferred method for the detailed characterization of complex reaction mixtures, offering both separation and structural elucidation through MS/MS. It is ideal for identifying the precise site of PEGylation.

  • MALDI-TOF-MS provides a rapid and straightforward method for determining the molecular weight of purified conjugates, making it an excellent tool for screening conjugation reactions and confirming the mass of the final product.

For comprehensive characterization of this compound conjugates, a combination of both techniques is often employed. This dual approach ensures accurate mass determination of the intact conjugate and precise localization of the PEG linker, providing the high level of detail required for the development of novel biotherapeutics.

References

A Researcher's Guide to DAR Determination: A Comparative Analysis of Hydrophobic Interaction Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the methodologies for determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs), this guide provides a comprehensive comparison of Hydrophobic Interaction Chromatography (HIC) with other key analytical techniques. Backed by experimental data and detailed protocols, this resource is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their ADC characterization needs.

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of Antibody-Drug Conjugates (ADCs) that significantly influences their efficacy and safety.[1] Accurate and robust analytical methods are therefore essential for the characterization and quality control of these complex biotherapeutics. Hydrophobic Interaction Chromatography (HIC) has emerged as a gold standard for DAR determination, particularly for cysteine-linked ADCs.[2][3] This guide will explore the principles of HIC, its advantages and limitations, and compare it with alternative methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Size Exclusion Chromatography (SEC), and Ultraviolet-Visible (UV/Vis) Spectroscopy.

Hydrophobic Interaction Chromatography (HIC): The Leading Choice for DAR Analysis

HIC separates molecules based on their hydrophobicity. In the context of ADCs, the conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. This allows HIC to separate ADC species with different numbers of conjugated drugs, providing a detailed distribution of the drug load.[4][5] The species with a higher DAR will be more hydrophobic and thus have a stronger interaction with the stationary phase, leading to a longer retention time.

The primary advantage of HIC is its non-denaturing nature, which preserves the native structure of the ADC during analysis. This is particularly crucial for cysteine-linked ADCs where the interchain disulfide bonds that are partially reduced for conjugation can be disrupted under denaturing conditions. HIC is also a QC-friendly method that can be readily implemented and validated in a GMP laboratory.

However, a significant limitation of traditional HIC methods is the use of high concentrations of non-volatile salts in the mobile phase, which are incompatible with mass spectrometry (MS). This makes direct identification of the separated ADC species challenging. To overcome this, two-dimensional liquid chromatography (2D-LC) systems coupling HIC with SEC or RP-HPLC for online desalting prior to MS analysis have been developed. More recently, the use of MS-compatible, thermally decomposable salts like ammonium tartrate in HIC mobile phases has enabled direct HIC-MS analysis.

Visualizing the HIC Workflow

HIC_Workflow cluster_sample_prep Sample Preparation cluster_hic_separation HIC Separation cluster_detection_analysis Detection & Analysis ADC_Sample ADC Sample Prepared_Sample Sample in High Salt Buffer ADC_Sample->Prepared_Sample Dilution Injection Injection Prepared_Sample->Injection HIC_Column HIC Column Injection->HIC_Column Separation Separation based on Hydrophobicity HIC_Column->Separation Mobile Phase Gradient Gradient Decreasing Salt Gradient Elution UV_Detector UV Detection (280 nm) Separation->UV_Detector Chromatogram Chromatogram (Peak Integration) UV_Detector->Chromatogram DAR_Calculation Average DAR Calculation Chromatogram->DAR_Calculation DAR_Analysis_Logic cluster_methods Analytical Methods cluster_outputs Key Outputs ADC Antibody-Drug Conjugate (ADC) (Heterogeneous Mixture) DAR_Determination DAR Determination Method ADC->DAR_Determination HIC HIC DAR_Determination->HIC RPHPLC RP-HPLC DAR_Determination->RPHPLC LCMS LC-MS DAR_Determination->LCMS Other Other Methods (SEC, UV/Vis) DAR_Determination->Other Avg_DAR Average DAR HIC->Avg_DAR Drug_Distribution Drug Load Distribution HIC->Drug_Distribution Unconjugated_Ab Unconjugated Antibody (%) HIC->Unconjugated_Ab RPHPLC->Avg_DAR LCMS->Avg_DAR LCMS->Drug_Distribution Molecular_Weight Molecular Weight Confirmation LCMS->Molecular_Weight Other->Avg_DAR

References

The Impact of Amino-PEG23-acid on Biologic Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic biologics, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic profiles. This guide provides a comparative analysis of the impact of Amino-PEG23-acid, a discrete PEG linker, on the pharmacokinetics of biologics, comparing its expected performance with alternative PEGylation strategies and non-PEG alternatives. The information presented is supported by experimental data from publicly available literature to aid researchers in selecting optimal half-life extension technologies.

Enhancing Circulation Half-Life: The Role of PEGylation

PEGylation primarily extends the in vivo half-life of biologics by increasing their hydrodynamic size. This larger size reduces the rate of renal clearance, a major elimination pathway for smaller therapeutic proteins and peptides. The hydrophilic nature of the PEG chain also creates a hydration shell around the biologic, which can mask proteolytic cleavage sites and reduce immunogenicity.

Performance Comparison: this compound and Alternatives

While direct pharmacokinetic data for a biologic conjugated with this compound was not found in the public literature, its performance can be inferred from studies on biologics conjugated with monodisperse PEG linkers of similar length. An this compound linker consists of 23 ethylene glycol units with a terminal amine for conjugation and a terminal carboxylic acid. Its impact is compared here with a linear 24-unit PEG linker and a branched PEG structure, as well as a non-PEG alternative, PASylation.

Table 1: Comparative Pharmacokinetics of Modified Biologics

ModificationBiologicHalf-Life (t½)Area Under the Curve (AUC)Clearance (CL)Reference
Linear monodisperse PEG (24 units) Antibody-Drug Conjugate (ADC)Slower clearance compared to branched PEG-Slower than branched PEG[1]
Pendant monodisperse PEG (2 x 12 units) Antibody-Drug Conjugate (ADC)Faster clearance compared to linear PEG-Faster than linear PEG[1]
Branched PEG (2 x 20 kDa) Fab fragment71 hours11,000 nM·h0.045 mL/h[2]
PASylation (400 residues) Fab fragment25 hours3,300 nM·h0.15 mL/h[2]
Unmodified Fab fragment1.1 hours130 nM·h3.8 mL/h[2]

Note: The data for the 24-unit and 2x12-unit PEG linkers on an ADC indicates a relative comparison of clearance rather than specific half-life values. The Fab fragment data provides a quantitative comparison between a large branched PEG, a PEG alternative (PASylation), and the unmodified biologic.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of modified biologics. Below are representative protocols for key in vivo experiments.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration-time profile and calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) of a PEGylated biologic.

Materials:

  • Test biologic (e.g., this compound conjugate) and control (unmodified biologic)

  • 8-10 week old male BALB/c mice

  • Sterile saline for injection

  • Syringes and needles (e.g., 28-30 gauge) for intravenous and subcutaneous injections

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the study.

  • Dosing Preparation: Dissolve the test and control biologics in sterile saline to the desired concentration.

  • Administration:

    • Intravenous (IV) Injection: Administer a single bolus dose (e.g., 1-5 mg/kg) via the lateral tail vein. The injection volume should be approximately 100 µL.

    • Subcutaneous (SC) Injection: Administer a single dose into the loose skin over the upper back and neck.

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h, 72h) via submandibular or saphenous vein puncture. For terminal time points, cardiac puncture under deep anesthesia can be performed.

  • Plasma Preparation: Immediately transfer the blood into heparinized microcentrifuge tubes, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Quantification of Biologic in Serum using ELISA

Objective: To measure the concentration of the biologic in mouse serum samples.

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific to the biologic)

  • Detection antibody (conjugated to an enzyme, e.g., HRP)

  • Standard (purified biologic of known concentration)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Add diluted plasma samples and a serial dilution of the standard to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Concentration Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of the biologic in the unknown samples.

Pharmacokinetic Data Analysis

Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.

Method: Non-compartmental analysis (NCA) is a common method used to determine pharmacokinetic parameters without assuming a specific compartmental model for drug distribution and elimination.

Key Parameters Calculated:

  • Maximum Concentration (Cmax): The highest observed concentration in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): The total drug exposure over time, calculated using the trapezoidal rule.

  • Terminal Half-Life (t½): The time it takes for the plasma concentration to decrease by half during the terminal elimination phase.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Visualizing the Impact of PEGylation

The following diagrams illustrate the fundamental concepts behind PEGylation and the experimental workflow for pharmacokinetic analysis.

PEGylation_Mechanism cluster_0 Unmodified Biologic cluster_1 PEGylated Biologic Unmodified Biologic Unmodified Biologic Kidney Kidney Unmodified Biologic->Kidney Rapid Renal Clearance Protease Protease Unmodified Biologic->Protease Proteolytic Degradation PEGylated Biologic PEGylated Biologic PEG_Shield Hydrophilic Shield PEG_Shield->Kidney Reduced Clearance PEG_Shield->Protease Steric Hindrance

Caption: Mechanism of PEGylation in extending biologic half-life.

PK_Workflow A Biologic Administration (IV or SC in Mice) B Serial Blood Sampling A->B C Plasma Separation B->C D Quantification (ELISA) C->D E Concentration vs. Time Data D->E F Pharmacokinetic Analysis (Non-Compartmental) E->F G Determine PK Parameters (t½, CL, AUC) F->G

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

Conclusion

The use of this compound is expected to significantly improve the pharmacokinetic profile of biologics by extending their plasma half-life and reducing clearance. The choice of PEG linker, including its length and architecture (linear vs. branched), can be tailored to achieve the desired pharmacokinetic properties for a specific therapeutic application. Furthermore, emerging alternatives like PASylation offer biodegradable options that may reduce the risk of immunogenicity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these different half-life extension technologies, enabling researchers to make informed decisions in the development of next-generation biologics.

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG23-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information and a procedural framework for the safe disposal of Amino-PEG23-acid, a hydrophilic linker commonly used in bioconjugation and drug delivery applications.

While specific safety data sheets (SDS) provide the most accurate handling and disposal instructions, this document offers a comprehensive overview based on general chemical safety principles and information regarding polyethylene glycol (PEG) compounds. Due to the presence of both an amino and a carboxylic acid group, a cautious approach to disposal is warranted.

Core Principles of Chemical Waste Management

The disposal of any chemical, including this compound, should always adhere to local, state, and federal regulations. In the absence of a specific SDS for this compound, the following general principles for laboratory chemical waste should be strictly followed:

  • Segregation: Never mix incompatible waste streams. This compound waste should be collected in a designated, properly labeled container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazards.

  • Containment: Use containers that are chemically resistant and have secure, leak-proof lids.

Disposal Procedure for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound.

A Start: this compound Waste Generated B Is the waste in a solid or liquid form? A->B C Solid Waste: Collect in a labeled, sealed container. B->C Solid D Liquid Waste: Collect in a labeled, sealed, and chemically resistant container. B->D Liquid E Consult Institutional Safety Officer (EHS) C->E D->E F Is it permissible to neutralize the waste? E->F G Follow EHS guidelines for neutralization protocol. (Typically involves adjusting pH to a neutral range, e.g., 6-8) F->G Yes H Arrange for disposal via certified hazardous waste contractor. F->H No G->H I End: Waste Properly Managed H->I

Disposal Workflow for this compound

Detailed Steps and Considerations:

  • Initial Collection : Immediately upon generation, collect all waste containing this compound into a designated waste container. For solid waste, this should be a clearly labeled, sealed bag or container. For liquid waste, use a chemically resistant bottle with a secure cap.

  • Consult Environmental Health and Safety (EHS) : Before proceeding with any further steps, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your facility's protocols and local regulations.

  • Neutralization (If Permitted) : Polyethylene glycol itself is generally considered to be of low toxicity and biodegradable. However, the terminal amino and carboxylic acid groups can affect the pH of solutions. Your EHS officer may advise or permit neutralization of the waste solution to a neutral pH range (typically 6-8) before collection. This step should only be performed if explicitly approved and following a validated protocol to avoid any unintended reactions.

  • Hazardous Waste Disposal : In most laboratory settings, this compound waste, especially when mixed with other reagents, will be classified as chemical waste. This waste must be disposed of through your institution's hazardous waste management program, which typically involves collection by a certified hazardous waste contractor.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of laboratory compliance.

Quantitative Data Summary

ParameterGuidelineSource
pH of Aqueous Waste Typically between 6.0 and 9.0 for sewer disposal (if permitted)General Laboratory Safety Manuals
Concentration Limits Varies by jurisdiction; consult local regulationsLocal Water Authority/EHS
Container Size Dependent on waste generation rate and institutional policyInstitutional EHS Guidelines

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided by the chemical manufacturer in the Safety Data Sheet (SDS) and consult with your institution's Environmental Health and Safety department for disposal procedures that are compliant with all applicable regulations.

Personal protective equipment for handling Amino-PEG23-acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-PEG23-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. While this compound is generally not classified as a hazardous substance, it should be handled with care, following standard laboratory safety practices.[1]

Physicochemical and Storage Data

Proper storage is critical to maintain the stability and reactivity of this compound. The following table summarizes key data points for this compound.

PropertyDataCitations
Chemical Name This compound[2][3]
CAS Number 196936-04-6[2][4]
Molecular Formula C49H99NO25
Molecular Weight ~1102.3 g/mol
Storage Temperature Long-term: -20°C; Short-term: 0 - 4°C (days to weeks)
Storage Conditions Store in a dry, dark environment. Keep container tightly sealed.
Shipping Condition Ambient temperature

Operational Plan: Safe Handling Protocol

Following a step-by-step procedure for handling this compound minimizes the risk of exposure and contamination.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory to prevent accidental contact.

Body PartRequired PPERationale and Best PracticesCitations
Eyes/Face Chemical safety goggles with side-shields or a face shield.Essential for protecting eyes from splashes or airborne particles. Standard safety glasses are not sufficient.
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).Inspect gloves for any damage before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body A fully fastened laboratory coat.Provides a barrier against accidental spills.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.A respirator may be necessary for large spills or if ventilation is inadequate. An N95 mask can be suitable for low-fume environments.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Experimental Workflow

1. Preparation:

  • Before handling, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Work in a well-ventilated area, ideally within a chemical fume hood, especially when handling the powdered form or preparing solutions.

  • Ensure that an eyewash station and safety shower are easily accessible.

2. Handling and Weighing:

  • When transferring the compound, do so carefully to avoid creating dust.

  • Use appropriate tools for weighing and transferring the solid.

  • For ease of handling, a stock solution can be prepared by dissolving the reagent in an anhydrous solvent such as DMSO or DMF.

3. Post-Handling:

  • Keep the container tightly sealed when not in use.

  • Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation and Collection:

  • All waste materials, including the chemical itself, any contaminated consumables (e.g., pipette tips, weighing paper), and disposable PPE, should be collected in a dedicated and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams.

  • Empty containers that held the compound should be treated as hazardous waste as they may contain residue.

2. Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Polyethylene glycol (PEG) and its derivatives are generally considered biodegradable and not highly toxic to the environment. However, laboratory chemical waste should not be disposed of down the drain.

  • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Always follow your institution's specific guidelines and local regulations for chemical waste disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Don PPE B Prepare Fume Hood A->B C Equilibrate Reagent B->C D Weigh/Transfer C->D E Prepare Solution (if needed) D->E F Perform Experiment E->F G Decontaminate Workspace F->G H Segregate Waste G->H I Remove PPE H->I K Store Waste Securely H->K J Wash Hands I->J L Contact EHS for Pickup K->L

References

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